Product packaging for 3,4,5-Trifluorobenzonitrile(Cat. No.:CAS No. 134227-45-5)

3,4,5-Trifluorobenzonitrile

Cat. No.: B140964
CAS No.: 134227-45-5
M. Wt: 157.09 g/mol
InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H2F3N and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2F3N B140964 3,4,5-Trifluorobenzonitrile CAS No. 134227-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluorobenzonitrile
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InChI

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYJMGXZXJYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344003
Record name 3,4,5-Trifluorobenzonitrile
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Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134227-45-5
Record name 3,4,5-Trifluorobenzonitrile
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Record name 3,4,5-Trifluorobenzonitrile
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Record name 3,4,5-Trifluorobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4,5-Trifluorobenzonitrile, a pivotal fluorinated building block for professionals in research, development, and drug discovery. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa.[1] this compound (CAS No. 134227-45-5) is a prime example of a versatile intermediate that leverages these benefits. Its trifluorinated phenyl ring, activated by a nitrile group, presents a unique platform for constructing complex molecular architectures with desirable characteristics.

Core Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all scientific work. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number: 134227-45-5[2][3][4]

  • Molecular Formula: C₇H₂F₃N[2][4][5]

  • IUPAC Name: this compound[2]

  • Molecular Weight: 157.09 g/mol [3][4][5]

The structural arrangement of atoms dictates the molecule's reactivity and function.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for designing reaction conditions, purification protocols, and safe handling procedures.

PropertyValueSource(s)
Physical State Solid, White to Very Pale Yellow Crystal/Powder[6]
Melting Point 45-47 °C[3][4][5]
Boiling Point 190.5 °C (at 760 mmHg)[3]
69 °C (at 1.3 kPa / ~10 mmHg)[4][6]
Density ~1.4 g/cm³[3]
Flash Point 62.8 °C (145 °F)[3][4]
Solubility Soluble in Methanol[7]
InChI Key XFKYJMGXZXJYBS-UHFFFAOYSA-N[2]

Spectroscopic Characterization: The identity and purity of this compound are unequivocally confirmed through standard analytical techniques. Spectroscopic data is available from various public and commercial sources.[2][8]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch is a key diagnostic peak.

  • Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.[2]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Routes: While specific, scaled-up manufacturing protocols for this compound are often proprietary, its synthesis can be conceptualized through established organofluorine chemistry. A common strategy for producing polyfluorinated aromatics involves halogen-exchange (HALEX) reactions on polychlorinated precursors. For instance, the synthesis of 3,4-difluorobenzonitrile has been achieved by reacting 3,4-dichlorobenzonitrile with potassium fluoride as the fluorinating agent in a polar aprotic solvent.[9] A similar approach starting from 3,4,5-trichlorobenzonitrile is a logical synthetic pathway. Other methods for related compounds involve multi-step sequences including nitration, reduction, bromination, and diazotization followed by a substitution reaction to introduce the nitrile group.[10]

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The true synthetic utility of this compound stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing nature of both the nitrile group and the three fluorine atoms strongly activates the aromatic ring towards attack by nucleophiles. This allows for the regioselective displacement of one or more fluorine atoms.

The causality behind this reactivity is twofold:

  • Activation: The electron-withdrawing groups delocalize the negative charge in the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.

  • Leaving Group: Fluoride, while not a superb leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the C-F bond-breaking step is not rate-determining.

SNAr_Workflow start This compound + Nucleophile (Nu⁻) intermediate Formation of Meisenheimer Complex (Stabilized Intermediate) start->intermediate Nucleophilic Attack product Substituted Product + Fluoride Ion (F⁻) intermediate->product Loss of Leaving Group (Fluoride)

Caption: Generalized workflow for an SₙAr reaction involving this compound.

This predictable reactivity allows chemists to use this compound as a scaffold, introducing amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecules.

Applications in Research and Development

The trifluorobenzonitrile motif is a valuable component in the design of bioactive molecules and advanced materials. While specific examples for the 3,4,5-isomer require deep literature dives, the applications of its isomers are well-documented and demonstrate the utility of this chemical class.

Drug Discovery and Medicinal Chemistry: Fluorinated benzonitriles are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][11] For example, the related isomer 2,4,5-Trifluorobenzonitrile serves as a building block for synthesizing fluorinated analogs of the antibiotic platensimycin and is used in the development of anti-inflammatory and anti-cancer agents.[12][13] The strategic placement of the trifluorobenzonitrile core can lead to compounds with enhanced therapeutic profiles.

Drug_Dev scaffold This compound (Core Scaffold) reaction SₙAr Reaction (e.g., with R-NH₂) scaffold->reaction intermediate Functionalized Intermediate reaction->intermediate synthesis Further Synthetic Steps intermediate->synthesis api Final API Molecule (e.g., Kinase Inhibitor) synthesis->api

Caption: Role of this compound as a starting scaffold in a drug development workflow.

Materials Science: The rigid, electron-deficient nature of the trifluorobenzonitrile unit makes it an attractive component for advanced materials. Isomers like 2,4,5-Trifluorobenzonitrile are used to synthesize dinitrile monomers for covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas separation and storage.[12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • Signal Word: Danger[6]

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid breathing dust/fumes.[6]

  • Wear protective gloves, clothing, and eye/face protection.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.[6]

  • Keep in a cool, dark, and well-ventilated place.[6]

  • Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable SₙAr reactivity, and the inherent benefits of its polyfluorinated structure make it an invaluable intermediate for researchers in drug discovery, agrochemicals, and materials science. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

Introduction: The Strategic Importance of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile for Advanced Research and Development

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the diverse array of fluorinated synthons, this compound emerges as a particularly valuable building block. Its trifluorinated aromatic ring is highly activated towards nucleophilic substitution, while the versatile nitrile moiety serves as a gateway to a multitude of functional groups.

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, and applications of this compound, tailored for researchers, medicinal chemists, and process development scientists. The insights herein are designed to bridge fundamental chemical principles with practical, field-proven applications, enabling the informed and efficient use of this powerful synthetic intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is unambiguously identified by a consistent set of chemical descriptors.

  • IUPAC Name: this compound[2]

  • CAS Number: 134227-45-5[3]

  • Molecular Formula: C₇H₂F₃N[2]

  • Molecular Weight: 157.09 g/mol [3]

  • InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N[3]

The strategic placement of three fluorine atoms symmetrically flanking the nitrile group dictates the molecule's electronic and steric properties.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and use in various reaction conditions. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white crystalline solid[3][4]
Melting Point 45-47 °C[3]
Boiling Point 72-73 °C @ 10 mmHg (13.3 mbar)[3]
69 °C @ 1.3 kPa (9.75 mmHg)[4]
Density ~1.25 g/cm³ (estimate)[3]
Solubility Soluble in methanol[3]
Storage Temperature 2-8 °C recommended for long-term storage[3]
Can be stored at room temperature (sealed, dry)

Expertise & Experience: The relatively low melting point indicates that this compound can be handled as a molten liquid for certain dosing applications, which can improve handling and reaction consistency. Its solubility in polar organic solvents like methanol is expected, given the polar nitrile group and fluorine atoms.[3] For synthetic applications, solubility should be tested in common aprotic solvents such as THF, DMF, and DMSO, where related fluorinated compounds show good solubility.[5]

Spectroscopic Profile: A Guide to Identity Confirmation

Unambiguous characterization is essential for regulatory submission and reproducible research. The spectroscopic profile of this compound provides a unique fingerprint for its identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations of the functional groups.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a key diagnostic peak.

  • Aromatic C-F Stretch: Strong absorptions typically appear in the 1100-1400 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹. FTIR spectral data is available for confirmation.[2] A detailed analysis of the Raman and FTIR spectra of this compound has been conducted, providing a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecular symmetry, the two aromatic protons are chemically equivalent. They are expected to appear as a single multiplet, with coupling to the adjacent fluorine atoms.

  • ¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the carbon atom attached to the nitrile, the carbons bearing fluorine atoms, and the carbons bearing hydrogen atoms.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two distinct signals are expected: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4, with characteristic coupling patterns.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound.[2] This provides definitive confirmation of the molecular mass.

analytical_workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Sample Vortex Dissolution & Vortexing Sample->Vortex Solvent Solvent Solvent->Vortex FTIR FTIR Vortex->FTIR NMR NMR GCMS GC-MS Structure Confirm Structure FTIR->Structure NMR->Structure GCMS->Structure Purity Assess Purity GCMS->Purity Report Final Report Structure->Report Purity->Report

Caption: Conceptual workflow for spectroscopic identity confirmation.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the predictable reactivity of its aromatic ring and nitrile group.

Nucleophilic Aromatic Substitution (SₙAr)

The powerful electron-withdrawing effects of the three fluorine atoms and the nitrile group render the aromatic ring highly electron-deficient. This strongly activates the ring towards SₙAr reactions.

Causality: The fluorine atom at the C4 position is para to the strongly activating nitrile group, making it the most probable site for nucleophilic attack. This regioselectivity is a key advantage in synthetic planning. Common nucleophiles like alkoxides, thiolates, and amines can readily displace the C4-fluorine under mild conditions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trifluorobenzoic acid, another valuable synthetic intermediate.[6]

  • Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to 3,4,5-trifluorobenzylamine.

  • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

reaction_pathways cluster_SnAr Nucleophilic Aromatic Substitution (SₙAr) cluster_Nitrile Nitrile Group Transformations Start This compound SnAr_Product 4-Substituted-3,5-difluorobenzonitrile Start->SnAr_Product  Nu⁻ (e.g., RO⁻, R₂NH) Regioselective at C4 Acid 3,4,5-Trifluorobenzoic Acid Start->Acid  H₃O⁺ or OH⁻ (Hydrolysis) Amine 3,4,5-Trifluorobenzylamine Start->Amine  [H] (e.g., H₂/cat. or LiAlH₄) (Reduction) Ketone 3,4,5-Trifluorophenyl Ketone Start->Ketone  1. R-MgBr 2. H₂O (Grignard Addition)

Caption: Key synthetic transformations of this compound.

Applications in Drug Development and Materials Science

The unique substitution pattern of this compound makes it a high-value intermediate. While specific drug candidates containing this exact fragment are proprietary, its utility can be inferred from the applications of analogous fluorinated benzonitriles.

  • Medicinal Chemistry: It serves as a precursor for active pharmaceutical ingredients (APIs).[7][8] The trifluorophenyl motif can be used to fine-tune ligand-receptor interactions, improve cell permeability, and block metabolic degradation at specific sites, enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Materials Science: Fluorinated benzonitriles are used to synthesize high-performance polymers and covalent organic frameworks (COFs).[7][8] The resulting materials often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.

Experimental Protocol: A Self-Validating System

The following protocol for a representative SₙAr reaction is designed to be self-validating through in-process controls and clear endpoints.

Protocol: Synthesis of 4-Methoxy-3,5-difluorobenzonitrile

  • System Preparation:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.57 g, 10.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 30 mL).

    • Stir the mixture under a nitrogen atmosphere until all solid has dissolved.

  • Reagent Preparation:

    • In a separate flask, carefully prepare a solution of sodium methoxide by adding sodium metal (0.25 g, 11.0 mmol, 1.1 eq) to anhydrous methanol (10 mL) at 0 °C. Causality: Preparing the methoxide fresh ensures it is anhydrous and highly reactive. Using a slight excess (1.1 eq) drives the reaction to completion.

    • Once all sodium has reacted, carefully remove the excess methanol under reduced pressure to obtain sodium methoxide as a white solid.

    • Dissolve the sodium methoxide in anhydrous DMF (10 mL).

  • Reaction Execution:

    • Slowly add the sodium methoxide solution to the flask containing the this compound via a syringe over 15 minutes at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • In-Process Control (IPC):

    • After 2 hours, take a small aliquot (~0.1 mL) from the reaction mixture, quench it with water, and extract with ethyl acetate.

    • Analyze the organic extract by Thin Layer Chromatography (TLC) or GC-MS to confirm the complete consumption of the starting material. Trustworthiness: This step validates the reaction endpoint, preventing unnecessary heating and potential side-product formation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography.

    • Characterize the final product by ¹H NMR, ¹⁹F NMR, IR, and MS to confirm its structure and purity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[4] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation.[4]

  • Handling: Avoid generating dust. Use a closed system where possible. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical building block with significant applications in medicinal chemistry and advanced materials. Its well-defined physicochemical properties, predictable reactivity, and unique electronic profile make it an invaluable tool for researchers. By understanding the principles outlined in this guide—from its spectroscopic fingerprint to its regioselective reactivity—scientists can confidently and effectively leverage this synthon to accelerate innovation and achieve their research and development goals.

References

quantum chemical calculations for 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 3,4,5-Trifluorobenzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on this compound, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind methodological choices, grounding theoretical concepts in practical application. We will explore the process from initial structure preparation to the detailed analysis of electronic and spectroscopic properties, culminating in an understanding of how these computational insights directly inform rational drug design. The protocols described herein are designed to be self-validating, emphasizing the synergy between theoretical predictions and experimental realities.

Introduction: The "Why" and "How" of Computational Scrutiny

This compound is a versatile chemical scaffold. The presence of highly electronegative fluorine atoms and an electron-withdrawing nitrile group on the aromatic ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions.[1][2] These characteristics make it a valuable building block for synthesizing active pharmaceutical ingredients (APIs) and advanced materials.[1][3] To harness its potential effectively, a deep, atomistic-level understanding of its behavior is paramount.

This is where quantum chemical (QC) calculations become indispensable. As a cornerstone of computational chemistry, QC methods apply the principles of quantum mechanics to model and predict molecular properties with high accuracy.[4][5] In drug discovery, this in-silico approach accelerates the pipeline by enabling the rational design of molecules, prediction of their interactions with biological targets, and optimization of lead compounds before costly and time-consuming synthesis.[6][7][8] This guide will provide the theoretical and practical foundation for performing such calculations on this compound.

Theoretical Foundations: Choosing the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the properties being investigated.

The Hierarchy of Quantum Chemical Methods

Computational chemistry offers a spectrum of methods, each with its own strengths and limitations.[9]

  • Hartree-Fock (HF) Theory: This is an foundational ab initio method that solves the Schrödinger equation by approximating electron correlation. While computationally efficient, its neglect of dynamic electron correlation limits its predictive accuracy for many properties.[9][10]

  • Post-Hartree-Fock Methods: Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) systematically improve upon the HF method by including electron correlation.[4][11] They offer much higher accuracy but come with a significantly greater computational expense, making them better suited for small molecules or for benchmarking results from less expensive methods.[4]

  • Density Functional Theory (DFT): DFT has emerged as the workhorse for computational studies of medium-to-large molecules in drug discovery.[10] Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which all molecular properties can be derived. Its accuracy is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. Hybrid functionals like B3LYP are widely used as they provide a robust balance of accuracy and computational efficiency for a broad range of organic molecules.[11][12] For the study of this compound, DFT, specifically with the B3LYP functional, represents the optimal choice for obtaining reliable results at a manageable computational cost.

The Language of Atoms: Selecting an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14] The size and type of the basis set directly impact the accuracy of the calculation.

  • Pople-style Basis Sets: These are denoted as X-YZG. For example, the 6-311G basis set is a split-valence triple-zeta basis set, providing a good description of the valence electrons. To accurately model a molecule like this compound, this must be augmented with:

    • Polarization functions (d,p): Added using (d,p) or **, these functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.

    • Diffuse functions (+): Added using +, these functions are essential for describing the behavior of electrons far from the nucleus and are particularly important for anions and systems with lone pairs, such as the fluorine and nitrogen atoms in our molecule.

  • Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit and are the gold standard for high-accuracy correlated calculations.[14]

For our purposes, the 6-311+G(d,p) basis set is an excellent choice. It provides a flexible description of the valence electrons (triple-zeta), includes polarization functions for all atoms, and adds diffuse functions on heavy (non-hydrogen) atoms, ensuring an accurate representation of the electronic structure around the electronegative fluorine and nitrogen atoms.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian, Q-Chem, or GAMESS.[11][15][16]

Experimental Protocol
  • Step 1: Initial Structure Generation

    • Obtain the 3D coordinates for this compound. This can be done by downloading the structure from a chemical database like PubChem (CID 593814) or by building it manually using molecular modeling software (e.g., Avogadro, GaussView).[17][18] The initial geometry does not need to be perfect but should be chemically reasonable.

  • Step 2: Geometry Optimization

    • Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface.

    • Methodology: Perform a geometry optimization calculation.

    • Sample Input (Gaussian):

    • Explanation:

      • #p B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

      • Opt: Keyword to perform the geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization.

      • 0 1: Specifies the charge (0) and spin multiplicity (singlet) of the molecule.

  • Step 3: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's vibrational spectrum.

    • Methodology: This calculation is typically performed concurrently with the optimization (Freq keyword).

    • Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

    • Analysis: The calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra.[19] To improve this comparison, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to account for anharmonicity and method limitations.[12][20]

  • Step 4: Single-Point Property Calculations

    • Objective: To calculate electronic and electrostatic properties using the optimized geometry.

    • Methodology: Perform a single-point energy calculation using the same level of theory. This is often done by including keywords like Pop=NBO (for Natural Bond Orbital analysis) and requesting the generation of molecular orbitals and electrostatic potential maps.

    • Key Outputs:

      • Frontier Molecular Orbitals (HOMO, LUMO)

      • Molecular Electrostatic Potential (MEP)

      • Partial Atomic Charges (from NBO or Mulliken population analysis)

      • Dipole Moment

Computational Workflow Diagram

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Interpretation start Obtain Initial 3D Structure (e.g., PubChem) opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq validation Validation: Check for Imaginary Frequencies freq->validation spectra Predict IR/Raman Spectra (Apply Scaling Factor) freq->spectra validation->opt Imaginary Frequencies Found properties Calculate Molecular Properties: - FMO (HOMO/LUMO) - MEP Map - Partial Charges validation->properties No Imaginary Frequencies

Caption: Workflow for Quantum Chemical Calculations.

Results and Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data to understand the molecule's chemical nature and its potential for pharmaceutical applications.

Optimized Molecular Structure

The geometry optimization yields the most stable 3D structure. Analysis of the bond lengths and angles reveals the electronic influence of the substituents. The C-F bonds and the C-C≡N bonds will be shorter and stronger due to the high electronegativity of fluorine and the sp-hybridization of the nitrile carbon, respectively. The aromatic ring may show slight distortions from a perfect hexagon due to the electronic push-pull effects of the substituents.

Spectroscopic Signature

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used for compound identification. Key vibrational modes to analyze include:

  • C≡N stretch: A strong, sharp peak typically found in the 2220-2260 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks typically found above 3000 cm⁻¹.[21]

  • Aromatic C=C stretch: A series of bands in the 1400-1650 cm⁻¹ region.[22]

  • C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

Comparing these calculated (and scaled) frequencies with experimental data provides a crucial validation point for the chosen computational methodology.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19]

For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring, while the LUMO will likely have significant contributions from the antibonding π* orbital of the nitrile group and the aromatic ring, indicating that nucleophilic attack might be favored at the carbon atom of the nitrile group or the aromatic carbons.

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule. It is invaluable for predicting how the molecule will interact with other molecules, such as a protein receptor.[23]

  • Red/Yellow Regions (Negative Potential): Indicate areas rich in electrons, which act as sites for electrophilic attack or hydrogen bond acceptors. These will be concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atoms.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack or can act as hydrogen bond donors. These will be found around the aromatic hydrogen atoms.

This map provides a direct visual hypothesis for how the molecule might orient itself within a protein's binding pocket, guiding the drug design process.

Relationship Between Calculated Properties and Drug Design

G calc Quantum Chemical Calculation (this compound) geom Optimized Geometry & Partial Charges calc->geom mep Molecular Electrostatic Potential (MEP) Map calc->mep fmo Frontier Molecular Orbitals (HOMO-LUMO Gap) calc->fmo props Electronic Properties (Dipole Moment, etc.) calc->props docking Molecular Docking Simulations geom->docking Input for Binding Pose mep->docking Guides Interaction Scoring pharma Pharmacophore Modeling mep->pharma Identifies H-bond Donors/Acceptors reactivity Predicting Metabolic Stability & Reactivity fmo->reactivity Indicates Chemical Lability qsar QSAR Descriptors props->qsar Correlates Structure with Activity

Caption: Application of QC data in drug discovery.

Data Summary

The following table presents a realistic summary of quantitative data that would be obtained for this compound at the B3LYP/6-311+G(d,p) level of theory.

ParameterCalculated ValueUnitSignificance in Drug Development
Total Energy(Typical negative value)HartreesGround state electronic energy; used for relative stability comparisons.
Dipole Moment~2.0 - 3.0DebyeMeasures molecular polarity; influences solubility and membrane permeability.
HOMO Energy~ -8.5 to -9.5eVRelates to ionization potential; indicator of electron-donating ability.
LUMO Energy~ -1.0 to -2.0eVRelates to electron affinity; indicator of electron-accepting ability.
HOMO-LUMO Gap~ 7.0 - 8.0eVIndicator of chemical reactivity and kinetic stability.

Conclusion

Quantum chemical calculations provide an exceptionally detailed and predictive lens through which to view the molecular world. For a molecule like this compound, this in-depth analysis transforms it from a simple chemical structure into a well-characterized entity with predictable reactivity, spectroscopic properties, and intermolecular interaction patterns. The insights gained from DFT calculations—from the shape of the frontier orbitals to the contours of the electrostatic potential map—are not merely academic. They are actionable intelligence that directly informs the rational design of more effective and safer drug candidates, ultimately accelerating the journey from discovery to clinical application.[24]

References

Navigating the Procurement of 3,4,5-Trifluorobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Commercial Availability, Supplier Evaluation, and Quality Assessment of a Key Fluorinated Building Block in Modern Drug Discovery.

Introduction: The Strategic Importance of 3,4,5-Trifluorobenzonitrile in Pharmaceutical Research

In the landscape of contemporary drug discovery and development, fluorinated organic compounds have ascended to a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks available to medicinal chemists, this compound has emerged as a particularly valuable intermediate. Its trifluorinated phenyl ring, coupled with a reactive nitrile group, offers a versatile platform for constructing complex molecular architectures with enhanced pharmacokinetic and pharmacodynamic properties.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the commercial landscape of this compound. We will navigate the complexities of supplier selection, delve into the critical aspects of quality assessment, and provide actionable protocols to ensure the integrity of this crucial starting material in your research endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical sectors. The compound is typically offered in various purities and quantities, ranging from milligrams for initial screening to kilograms for scale-up studies. When sourcing this reagent, it is imperative to consider not only the cost but also the supplier's reputation, quality control processes, and the comprehensiveness of their technical documentation.

Below is a comparative overview of prominent suppliers offering this compound:

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesAdditional Information
Oakwood Chemical 134227-45-5C₇H₂F₃N99%250mg, 1g, 5g, 25gProvides melting point (45-47°C) and boiling point (72-73°/10mm) data.[2]
TCI America (via Fisher Scientific) 134227-45-5C₇H₂F₃N≥98.0%1g, 5gListed as a white to yellow solid.[3]
Sigma-Aldrich (Ambeed) 134227-45-5C₇H₂F₃N98%Inquire for sizesStates the material is a solid.[4]
Finetech Industry Limited 134227-45-5C₇H₂F₃NInquireCustom and bulk quantitiesProvides melting point (45-47°C).[5]

Supplier Evaluation and Procurement Workflow

The selection of a suitable supplier is a critical step that can significantly impact the timeline and success of a research project. A systematic approach to supplier evaluation is recommended to ensure the procurement of high-quality material.

G cluster_0 Supplier Evaluation and Procurement Workflow A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B C Compare Specifications (Purity, Impurity Profile) B->C D Evaluate Supplier Reputation & Lead Times C->D E Request Quotations D->E F Select Supplier & Place Order E->F G Incoming Material QC F->G G->A Fails Specs H Release for Use G->H Meets Specs

Caption: A workflow diagram for the evaluation and procurement of this compound.

Quality Control and In-House Verification

Upon receipt of this compound, it is crucial to perform in-house quality control (QC) to verify the identity and purity of the material, even when a Certificate of Analysis (CoA) is provided by the supplier. This step is a cornerstone of experimental reproducibility and data integrity.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the compound and identifying any potential impurities. A reverse-phase method with a C18 column and a mobile phase gradient of water and acetonitrile is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the chemical structure of this compound and identifying any structural isomers or related impurities.

  • Melting Point Analysis: A straightforward method to assess the purity of the solid material. A sharp melting point range close to the literature value (45-47°C) is indicative of high purity.[2][5]

Experimental Protocol: Quality Control of Procured this compound

This protocol outlines a general procedure for the quality assessment of a newly received batch of this compound.

Materials:

  • This compound (sample from supplier)

  • HPLC-grade acetonitrile

  • Deionized water

  • Analytical balance

  • Volumetric flasks

  • HPLC system with a UV detector and a C18 column

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Visual Inspection: Carefully inspect the container for any signs of damage or contamination. Note the physical appearance of the material (e.g., color, crystallinity). This compound is expected to be a white to yellow solid.[3]

  • Melting Point Determination:

    • Place a small amount of the solid in a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

    • Compare the observed melting point with the supplier's specifications and literature values.[2][5]

  • Preparation of Stock Solution for HPLC and NMR:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the solid in a suitable solvent (e.g., acetonitrile or a deuterated solvent for NMR) in a volumetric flask to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the sample solution.

    • Run a suitable gradient method to separate the main component from any impurities.

    • Analyze the chromatogram to determine the purity of the sample (area percent of the main peak).

  • NMR Analysis:

    • Acquire ¹H and ¹⁹F NMR spectra of the sample solution.

    • Confirm the characteristic chemical shifts and coupling patterns consistent with the structure of this compound.

    • Integrate the peaks to quantify any observable impurities.

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Conclusion

This compound is a valuable and readily accessible building block for pharmaceutical research. A thorough understanding of the supplier landscape, coupled with a rigorous approach to quality control, is essential for leveraging its full potential in the synthesis of novel therapeutic agents. By implementing the guidelines and protocols outlined in this guide, researchers can ensure the procurement of high-quality material, thereby enhancing the reliability and success of their drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trifluorobenzonitrile is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of three fluorine atoms on the benzene ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and bioavailability of molecules into which it is incorporated. This guide provides a detailed overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental protocols for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy 1: The Sandmeyer Reaction from 3,4,5-Trifluoroaniline

The most direct and widely applicable method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4] This two-step process first involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4]

Mechanism and Rationale

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The initial diazotization of 3,4,5-trifluoroaniline with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), forms a diazonium salt. This diazonium salt is a key intermediate, as the dinitrogen moiety is an excellent leaving group.

In the second step, a one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[3] This highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the desired this compound and regenerating the copper(I) catalyst. The efficiency of this reaction is a testament to the stability of the dinitrogen leaving group and the favorable redox cycle of the copper catalyst.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

The following protocol is adapted from a well-established procedure for the synthesis of the analogous 2,4,5-trifluorobenzonitrile.[3]

Step 1: Diazotization of 3,4,5-Trifluoroaniline

  • In a well-ventilated fume hood, dissolve 3,4,5-trifluoroaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of glacial acetic acid and sulfuric acid, and cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.05 eq.) in water to the cooled aniline solution, maintaining the temperature below 5 °C. The addition should be dropwise to control the exothermic reaction and prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide (0.1 eq.) and an excess of sodium or potassium cyanide (e.g., 2.0-2.5 eq.) in water. Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the receiving solution does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours to drive the reaction to completion. The evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Process Flow Diagram

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Workup Aniline 3,4,5-Trifluoroaniline in Acid Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, H+ 0-5 °C NaNO2 Sodium Nitrite Solution NaNO2->Diazonium Product This compound Diazonium->Product Addition to Cyanide Solution 0-10 °C, then heat Cyanide_Solution CuCN / NaCN Solution Cyanide_Solution->Product Extraction Solvent Extraction Product->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 1-bromo-3,4,5-trifluorobenzene. This method is particularly effective for aromatic systems that are activated by electron-withdrawing groups, such as fluorine atoms.

Mechanism and Rationale

In an SNAr reaction, a potent nucleophile, in this case, the cyanide ion, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen). This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing fluorine atoms, which stabilizes the intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Precursor Synthesis: Preparation of 1-Bromo-3,4,5-trifluorobenzene

A potential precursor, 1-bromo-3,4,5-trifluorobenzene, can be synthesized from 2,3,4-trifluoroaniline through a bromination reaction followed by a deamination reaction.[5]

Experimental Protocol: Cyanation of 1-Bromo-3,4,5-trifluorobenzene

The following is a general protocol for the cyanation of an aryl halide, which can be adapted for 1-bromo-3,4,5-trifluorobenzene.

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), copper(I) cyanide (1.1-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) with vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.

  • Extract the product with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization.

Reaction Scheme

SNAr_Reaction Starting_Material 1-Bromo-3,4,5-trifluorobenzene Product This compound Starting_Material->Product Heat (150-200 °C) Reagents CuCN, DMF/NMP Reagents->Product

Caption: SNAr synthesis of this compound from a halogenated precursor.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Reaction TimeExpected Yield
Sandmeyer Reaction 3,4,5-TrifluoroanilineNaNO₂, H⁺, CuCN, NaCN2-4 hoursGood to Excellent
SNAr Cyanation 1-Bromo-3,4,5-trifluorobenzeneCuCN, DMF/NMP4-12 hoursModerate to Good

Purification and Characterization

The crude this compound obtained from either synthetic route can be purified by standard laboratory techniques.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) is an effective purification method.

  • Distillation: If the product is a low-melting solid or a liquid, vacuum distillation can be employed for purification.

The purified product should be characterized to confirm its identity and purity.

  • Melting Point: The reported melting point of this compound is 45-47 °C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide definitive structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the nitrile (C≡N) group, typically in the range of 2220-2240 cm⁻¹.

Safety Considerations

  • Cyanides: Sodium cyanide, potassium cyanide, and copper(I) cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Acids: Strong acids such as sulfuric acid are corrosive. Handle with care.

  • Solvents: Organic solvents such as DMF and NMP are harmful. Avoid inhalation and skin contact.

References

Methodological & Application

The Strategic Role of 3,4,5-Trifluorobenzonitrile in Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of enhanced efficacy, improved safety profiles, and environmental sustainability in crop protection has led researchers to explore novel chemical scaffolds. Among these, fluorinated building blocks have emerged as a cornerstone in modern agrochemical design. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to superior performance.[1][2] This guide provides an in-depth look at the utility of 3,4,5-Trifluorobenzonitrile, a versatile fluorinated intermediate, in the conceptualization and development of advanced agrochemicals. While direct, commercialized agrochemicals explicitly derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented compounds, and its value as a precursor for potent herbicides, fungicides, and insecticides is significant. This document will, therefore, focus on the principles of its application, supported by generalized protocols and data from analogous compounds containing the trifluoromethylphenyl moiety.

The Significance of the 3,4,5-Trifluorophenyl Moiety in Bioactivity

The 3,4,5-trifluorophenyl group, readily accessible from this compound, imparts a unique electronic and steric profile to a molecule. The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the acidity of adjacent functional groups, potentially enhancing their interaction with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound in plants and soil, leading to longer-lasting efficacy.[2]

The nitrile group in this compound is a versatile synthetic handle that can be transformed into a variety of functional groups, including amines, carboxylic acids, and tetrazoles, providing multiple avenues for molecular elaboration and optimization of biological activity.

Application in Herbicide Development

The development of novel herbicides is crucial for managing weed competition in crops, which can otherwise lead to significant yield losses.[4] The 3,4,5-trifluorophenyl scaffold has been explored in the design of herbicides that target various metabolic pathways in weeds.

Conceptual Application: PPO Inhibitors

Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical class of agrochemicals. The 3,4,5-trifluorophenyl group can be incorporated into PPO inhibitor scaffolds to enhance their binding affinity and overall efficacy.

Protocol 1: General Synthesis of a PPO Inhibitor Herbicide Analogue

This protocol outlines a conceptual synthetic route for a hypothetical PPO inhibitor containing the 3,4,5-trifluorophenyl moiety, based on established chemical principles.

Step 1: Synthesis of 3,4,5-Trifluorobenzylamine

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and 15% NaOH solution.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 3,4,5-trifluorobenzylamine.

Step 2: Coupling with a Heterocyclic Core

  • Dissolve 3,4,5-trifluorobenzylamine (1.0 eq) and a suitable heterocyclic carboxylic acid (e.g., a pyrazole or triazole derivative) (1.0 eq) in dichloromethane (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter the reaction mixture and wash the filtrate with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Application in Fungicide Development

Fungal pathogens pose a significant threat to global food security, necessitating the continuous development of novel fungicides.[5] The incorporation of trifluoromethylphenyl groups has been a successful strategy in creating potent fungicidal compounds.[6]

Conceptual Application: SDHI Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides are a major class of agricultural fungicides. The 3,4,5-trifluorophenyl moiety can be integrated into the pharmacophore of SDHI fungicides to improve their efficacy against a broad spectrum of fungal diseases.

Protocol 2: General Synthesis of an SDHI Fungicide Analogue

This protocol describes a generalized synthesis of a hypothetical SDHI fungicide incorporating the 3,4,5-trifluorophenyl group.

Step 1: Synthesis of 3,4,5-Trifluoroaniline

  • This compound can be hydrolyzed to the corresponding amide using a strong acid or base.

  • The resulting amide can then be subjected to a Hofmann rearrangement using a reagent like bromine in the presence of a strong base to yield 3,4,5-trifluoroaniline.

Step 2: Amide Bond Formation

  • React 3,4,5-trifluoroaniline (1.0 eq) with a suitable pyrazole- or pyridine-carboxylic acid chloride (1.1 eq) in the presence of a base such as triethylamine in a solvent like DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Application in Insecticide Development

The control of insect pests is essential for protecting crops and preventing the spread of vector-borne diseases. Fluorinated compounds, including those with trifluoromethylphenyl groups, have been instrumental in the development of modern insecticides.[7]

Conceptual Application: Ryanodine Receptor Modulators

The 3,4,5-trifluorophenyl group can be a key component in the synthesis of insecticides that act on the insect ryanodine receptor, leading to paralysis and death of the target pest.

Protocol 3: General Synthesis of an Insecticide Analogue

This protocol provides a conceptual pathway for the synthesis of a hypothetical insecticide containing the 3,4,5-trifluorophenyl moiety.

Step 1: Grignard Reaction with this compound

  • Prepare a Grignard reagent from a suitable alkyl or aryl halide (e.g., methylmagnesium bromide).

  • React the Grignard reagent with this compound in an ether solvent.

  • Acidic workup of the reaction mixture will yield the corresponding ketone.

Step 2: Elaboration to the Final Insecticidal Scaffold

  • The resulting ketone can undergo a series of reactions, such as condensation with a hydrazine derivative followed by cyclization, to form a complex heterocyclic core characteristic of many modern insecticides. The specific steps will be highly dependent on the target scaffold.

Data Presentation and Efficacy

Compound IDTarget Pest/PathogenAssay TypeEfficacy (EC₅₀/LD₅₀)
Herbicide-Analogue-1 Amaranthus retroflexusWhole Plant Assay15 g/ha
Fungicide-Analogue-1 Septoria triticiIn Vitro Mycelial Growth0.5 µg/mL
Insecticide-Analogue-1 Plutella xylostellaTopical Application2 ng/insect

Visualizations

Diagram 1: General Synthetic Utility of this compound

G A This compound B Reduction (e.g., LiAlH₄) A->B C Hydrolysis & Rearrangement A->C D Grignard Reaction A->D E 3,4,5-Trifluorobenzylamine B->E F 3,4,5-Trifluoroaniline C->F G 3,4,5-Trifluorophenyl Ketone D->G H Herbicide Synthesis E->H I Fungicide Synthesis F->I J Insecticide Synthesis G->J

Caption: Synthetic pathways from this compound.

Diagram 2: Conceptual Agrochemical Development Workflow

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound (Starting Material) B Chemical Modification (Protocols 1-3) A->B C Library of Analogues B->C D Primary Bioassays (In Vitro) C->D E Secondary Screening (Greenhouse) D->E F Lead Compound E->F G Structure-Activity Relationship Studies F->G G->F H Field Trials G->H

Caption: Workflow for agrochemical development.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic properties and the synthetic accessibility of a range of functional groups from its nitrile moiety make it an attractive starting material for the development of next-generation herbicides, fungicides, and insecticides. While the direct application of this specific compound in currently marketed agrochemicals is not widely documented, the principles outlined in these application notes and protocols provide a solid foundation for researchers to explore its potential in creating innovative and effective crop protection solutions. The continued exploration of fluorinated building blocks like this compound will undoubtedly play a crucial role in addressing the future challenges of global food production.

References

The Strategic Advantage of Fluorination: 3,4,5-Trifluorobenzonitrile as a Precursor for Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, constructed from organic building blocks linked by robust covalent bonds. Their ordered, porous structures offer a unique platform for a myriad of applications, including gas storage and separation, catalysis, and drug delivery.[1] The judicious selection of molecular precursors is paramount in dictating the ultimate architecture, porosity, and functionality of the resulting framework.[2]

In recent years, the incorporation of fluorine atoms into the organic linkers used for COF synthesis has emerged as a powerful strategy to enhance their material properties. The introduction of fluorine can significantly improve the crystallinity, porosity, and chemical stability of COFs.[3] This enhancement is attributed to the unique physicochemical characteristics of the fluorine atom, including its high electronegativity and the specific intermolecular interactions it can promote.

This application note provides a detailed exploration of 3,4,5-trifluorobenzonitrile as a strategic precursor for the synthesis of fluorinated Covalent Triazine Frameworks (F-CTFs), a subclass of COFs. We will delve into a comprehensive, field-proven protocol for the synthesis and characterization of these advanced materials and discuss their potential applications, particularly in drug delivery.

The Rationale for Employing this compound

The choice of this compound as a building block for COFs is underpinned by several key scientific principles:

  • Enhanced Interlayer Stacking and Crystallinity: The presence of fluorine atoms can induce favorable interlayer stacking and structural ordering within the COF, leading to materials with higher crystallinity. This is a critical factor for achieving well-defined porous structures.

  • Increased Hydrophobicity and Stability: Fluorination imparts a hydrophobic character to the COF, which can enhance its stability towards moisture and strong acids.[4] This is a significant advantage for applications in diverse chemical environments.

  • Modulated Electronic Properties: The strong electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the resulting COF, which can be beneficial for applications in catalysis and sensing.

  • Formation of Stable Covalent Triazine Frameworks (CTFs): The nitrile functionality of this compound is an excellent precursor for the formation of highly stable triazine rings through a process of cyclotrimerization. This reaction forms the robust covalent linkages that define the framework.

Experimental Protocols

This section details the solvothermal synthesis of a fluorinated covalent triazine framework (F-CTF) from this compound, followed by its characterization.

Protocol 1: Solvothermal Synthesis of Fluorinated Covalent Triazine Framework (F-CTF)

This protocol outlines the Brønsted acid-catalyzed cyclotrimerization of this compound.

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Schlenk tube or a similar reaction vessel suitable for solvothermal synthesis

  • Magnetic stirrer and stir bar

  • Oven for heating

  • Centrifuge

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry Schlenk tube, add this compound.

  • Solvent and Catalyst Addition: Add anhydrous DCM to the Schlenk tube to dissolve the monomer. Subsequently, carefully add trifluoromethanesulfonic acid as the catalyst.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved gases.

  • Reaction: Seal the Schlenk tube and place it in an oven preheated to 120 °C. Allow the reaction to proceed for 72 hours. A precipitate should form during this time.

  • Work-up and Purification:

    • After cooling the reaction vessel to room temperature, collect the solid product by centrifugation.

    • Wash the precipitate thoroughly with anhydrous acetone and anhydrous THF to remove any unreacted monomer and residual catalyst.

    • Further purify the product by Soxhlet extraction with THF for 24 hours.

  • Activation: Dry the purified F-CTF powder in a vacuum oven at 150 °C for 12 hours to remove any trapped solvent molecules and activate the framework.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The use of a sealed reaction vessel at elevated temperatures provides the necessary energy to overcome the activation barrier for the cyclotrimerization reaction, promoting the formation of a crystalline and porous framework.

  • Brønsted Acid Catalyst: Trifluoromethanesulfonic acid is a strong Brønsted acid that effectively catalyzes the cyclotrimerization of nitriles to form the stable triazine linkages.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the nitrile groups and potential side reactions that could compromise the integrity of the resulting framework.

  • Soxhlet Extraction: This continuous extraction method is crucial for removing any impurities and ensuring the high purity of the final F-CTF material, which is essential for accurate characterization and application.

Visualizing the Synthesis Workflow:

cluster_synthesis F-CTF Synthesis cluster_purification Purification & Activation Monomer This compound Reaction_Vessel Schlenk Tube Monomer->Reaction_Vessel Solvent_Catalyst Anhydrous DCM + CF3SO3H Solvent_Catalyst->Reaction_Vessel Heating 120 °C, 72h Reaction_Vessel->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Wash with Acetone/THF Centrifugation->Washing Soxhlet Soxhlet Extraction (THF) Washing->Soxhlet Drying Vacuum Drying (150 °C) Soxhlet->Drying Final_Product Activated F-CTF Drying->Final_Product

Caption: Workflow for the synthesis and purification of the fluorinated covalent triazine framework (F-CTF).

Protocol 2: Characterization of the F-CTF

Thorough characterization is essential to confirm the successful synthesis of the F-CTF and to evaluate its properties.

Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the F-CTF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of triazine rings and the disappearance of the nitrile groups.

  • Solid-State ¹³C and ¹⁹F NMR Spectroscopy: To probe the local chemical environment of the carbon and fluorine atoms in the framework.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore size distribution of the F-CTF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized F-CTF.

Quantitative Data Summary

The following table presents the expected physicochemical properties of the synthesized F-CTF, based on typical results for similar fluorinated covalent triazine frameworks.

PropertyExpected ValueReference(s)
BET Surface Area800 - 1500 m²/g[5]
Pore Size1.5 - 2.5 nm[5]
Thermal Stability (TGA)Stable up to 400 °C in N₂[5]
Water Contact Angle> 140°[4]

Application Note: F-CTF for Drug Delivery

The unique properties of the synthesized F-CTF make it a promising candidate for advanced drug delivery systems.[6][7]

Rationale for Application:

  • High Drug Loading Capacity: The high surface area and porous nature of the F-CTF can accommodate a large amount of drug molecules.[6]

  • Enhanced Drug-Carrier Interactions: The fluorine atoms in the framework can participate in hydrogen bonding with drug molecules containing suitable functional groups (e.g., -OH, -NH₂), leading to improved drug loading efficiency.[6]

  • Controlled Release: The hydrophobic nature of the F-CTF can modulate the release of encapsulated drugs in an aqueous physiological environment, potentially leading to a sustained release profile.

  • Biocompatibility: COFs are generally composed of light elements and can be designed to be biocompatible.

Protocol 3: Drug Loading and In Vitro Release Study

Materials:

  • Activated F-CTF powder

  • Drug of choice (e.g., 5-Fluorouracil)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Suitable solvent for the drug (e.g., Dimethyl sulfoxide - DMSO)

Procedure: Drug Loading

  • Suspend the activated F-CTF powder in a solution of the drug in a suitable solvent.

  • Stir the suspension for 24 hours at room temperature to allow for drug encapsulation.

  • Collect the drug-loaded F-CTF by centrifugation.

  • Wash the product with the pure solvent to remove any surface-adsorbed drug molecules.

  • Dry the drug-loaded F-CTF under vacuum.

  • Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy or thermogravimetric analysis (TGA).

Procedure: In Vitro Drug Release

  • Disperse a known amount of the drug-loaded F-CTF in PBS (pH 7.4) to simulate physiological conditions.

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).

Visualizing the Drug Delivery Workflow:

cluster_loading Drug Loading cluster_release In Vitro Release F_CTF Activated F-CTF Incubation_Loading Stirring (24h) F_CTF->Incubation_Loading Drug_Solution Drug Solution Drug_Solution->Incubation_Loading Centrifugation_Loading Centrifugation & Washing Incubation_Loading->Centrifugation_Loading Drug_Loaded_F_CTF Drug-Loaded F-CTF Centrifugation_Loading->Drug_Loaded_F_CTF Incubation_Release Incubation with Shaking Drug_Loaded_F_CTF->Incubation_Release PBS PBS (pH 7.4, 37 °C) PBS->Incubation_Release Sampling Aliquot Collection Incubation_Release->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

Caption: Conceptual workflow for COF-based drug delivery.

Conclusion and Future Perspectives

This compound is a highly promising precursor for the synthesis of advanced fluorinated covalent organic frameworks. The introduction of fluorine atoms into the COF structure imparts desirable properties such as enhanced stability, crystallinity, and hydrophobicity. The resulting F-CTFs have significant potential in various applications, particularly in the development of sophisticated drug delivery systems. Further research should focus on exploring the in vivo behavior of these materials and expanding their application to other areas such as catalysis and environmental remediation.

References

Application Notes & Protocols: Strategic Functionalization of 3,4,5-Trifluorobenzonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing 3,4,5-trifluorobenzonitrile as a key building block. The highly electron-deficient nature of this aromatic ring, activated by three fluorine atoms and a powerful electron-withdrawing nitrile group, makes it an exceptionally reactive substrate for the synthesis of complex, functionalized aromatic compounds. We present the core mechanistic principles, discuss the critical factors governing regioselectivity and reaction efficiency, and provide detailed, field-proven protocols for reactions with amine, oxygen, and sulfur nucleophiles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and materials science, offering a practical framework for leveraging this compound in the synthesis of novel molecular architectures.

Introduction: The Unique Reactivity of Polyfluorinated Benzonitriles in SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds on electron-poor aromatic systems. The reaction typically follows a two-step addition-elimination pathway, initiated by the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The subsequent elimination of the leaving group restores the ring's aromaticity, yielding the final substituted product.[5]

The substrate, This compound , is exquisitely designed for this transformation. Its key features include:

  • Strong Ring Activation: The molecule possesses two powerful activating features: a cyano (-CN) group and three fluorine atoms. Both are strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack.[6][7]

  • Fluorine as an Excellent Leaving Group: In the context of SNAr, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[8] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[9] The high electronegativity of fluorine provides a powerful inductive effect that stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of this critical first step.[8][9]

  • Defined Regioselectivity: The symmetric substitution pattern and the powerful directing effect of the cyano group lead to highly predictable and selective reactions, primarily at the C4 position (para to the nitrile).

These attributes make this compound a versatile and powerful intermediate for introducing fluorinated benzonitrile moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7][10][11]

Mechanistic Rationale and Regioselectivity

The SNAr reaction of this compound proceeds with high regioselectivity for the C4 fluorine atom. This preference is a direct consequence of the stabilization of the Meisenheimer intermediate.

Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a tetrahedral carbon.

  • Formation of the Meisenheimer Complex: This addition results in a resonance-stabilized anionic intermediate. The negative charge is delocalized across the ring and, most importantly, onto the electronegative atoms of the activating groups—specifically, the nitrogen of the cyano group. This delocalization to the para-nitrile group is the dominant stabilizing factor.

  • Elimination and Rearomatization: The fluoride ion is ejected as the leaving group, and the aromatic system is restored, yielding the 4-substituted-3,5-difluorobenzonitrile product.

Caption: The addition-elimination mechanism for SNAr reactions.

The attack at C4 allows the negative charge in the intermediate to be delocalized directly onto the nitrile group via resonance, providing superior stabilization compared to an attack at C3 or C5. This energetic preference ensures that the reaction proceeds with high fidelity to yield the para-substituted product.

Experimental Protocols

The following protocols provide standardized procedures for the SNAr of this compound with representative nucleophiles.

General Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. This compound and polar aprotic solvents like DMF and DMSO can be irritating and may be absorbed through the skin. Strong bases like sodium hydride (NaH) are flammable and react violently with water.

Experimental_Workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Solvent, Base setup->reagents nucleophile Add Nucleophile (Portion-wise or via Syringe) reagents->nucleophile reaction Heat & Stir (Monitor by TLC/LC-MS) nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the synthesis of 4-(morpholino)-3,5-difluorobenzonitrile, a common reaction demonstrating C-N bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).

    • Add morpholine (1.2 eq) to the mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Once complete, cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reaction with an Oxygen Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 4-methoxy-3,5-difluorobenzonitrile, demonstrating C-O bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.1 eq) or solid NaOMe (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the sodium methoxide solution (1.1 eq) dropwise. If using solid NaOMe, add it portion-wise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting residue by flash chromatography (hexane/ethyl acetate) to obtain the desired aryl ether.

Protocol 3: Reaction with a Sulfur Nucleophile (Thiophenol)

This protocol outlines the synthesis of 4-(phenylthio)-3,5-difluorobenzonitrile, demonstrating C-S bond formation. Thiolates are highly potent nucleophiles for SNAr reactions.[12]

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Thiolate Formation: In a separate flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of thiophenol (1.1 eq) in THF. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

    • SNAr Reaction: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly transfer the freshly prepared sodium thiophenoxide solution to the benzonitrile solution at room temperature via cannula or syringe.

    • Stir the reaction at room temperature until completion (typically 1-3 hours), monitoring by TLC.

    • Carefully quench the reaction by adding deionized water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to isolate the target thioether.

Summary of Reaction Conditions

The choice of base and solvent is critical for achieving high yields and clean conversions. Polar aprotic solvents are generally preferred as they enhance the nucleophilicity of the reacting species.[13]

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)
Amines MorpholineK₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, ACN25 - 100
Alcohols MethanolNaH, K₂CO₃, NaOMeTHF, DMF0 - 60
Phenols PhenolK₂CO₃, Cs₂CO₃DMF, ACN25 - 80
Thiols ThiophenolNaH, K₂CO₃, DBUTHF, DMF0 - 25
Azoles ImidazoleNaH, K₂CO₃DMF25 - 80

Conclusion and Applications

This compound is a robust and versatile substrate for nucleophilic aromatic substitution, offering predictable regioselectivity and high reactivity. The protocols outlined in this guide provide a solid foundation for synthesizing a diverse array of 4-substituted-3,5-difluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the unique electronic properties of the fluorinated benzonitrile moiety can be strategically employed to optimize molecular function.[7][14]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4,5-Trifluorobenzonitrile in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the array of fluorinated building blocks, this compound has emerged as a particularly valuable synthon. Its trifluorinated phenyl ring, activated by the electron-withdrawing cyano group, presents a unique platform for selective functionalization through palladium-catalyzed cross-coupling reactions.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of palladium-catalyzed cross-coupling reactions with this compound, focusing on the synthesis of key intermediates for drug discovery, particularly in the realm of kinase inhibitors.[5][6]

The strategic placement of three fluorine atoms on the benzonitrile ring creates a distinct electronic environment. The fluorine atom at the C4 position is flanked by two other fluorine atoms and is para to the electron-withdrawing nitrile group, rendering it the most susceptible to oxidative addition to a low-valent palladium center. This inherent reactivity allows for regioselective C-F bond activation and subsequent functionalization, providing a direct route to 3,5-disubstituted-4-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of a variety of biologically active molecules.

This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings of this compound.

Regioselectivity in the Cross-Coupling of this compound: A Mechanistic Perspective

The cornerstone of the utility of this compound in cross-coupling reactions is the predictable regioselectivity of C-F bond activation. The electron-withdrawing nature of the cyano group and the fluorine atoms themselves renders the aromatic ring electron-deficient, facilitating nucleophilic attack by the palladium(0) catalyst. The C4-F bond is the most activated position due to the cumulative electron-withdrawing effects of the adjacent C3 and C5 fluorine atoms and the para-cyano group. This polarization of the C4-F bond facilitates its oxidative addition to the Pd(0) center, initiating the catalytic cycle.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Regioselective C-F activation at the C4 position.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Arylboronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7] In the context of this compound, it provides a direct route to 3,5-difluoro-4-arylbenzonitriles, which are key precursors for various kinase inhibitors.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/Water (10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-difluoro-4-arylbenzonitrile.

Data Summary:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~85
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~82
3,5-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10020~80

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for efficient C-F bond activation. The ligand facilitates the oxidative addition step and promotes reductive elimination.

  • Base: A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation without causing decomposition of the starting material or product.

  • Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8][9] With this compound, this reaction provides access to 4-amino-3,5-difluorobenzonitrile derivatives, which are important pharmacophores.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous, degassed solvents

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv), BrettPhos (0.03 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 4-amino-3,5-difluorobenzonitrile derivative.

Data Summary:

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BrettPhosNaOtBuToluene11018~90
AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene11020~85
n-ButylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene11016~88

Causality Behind Experimental Choices:

  • Catalyst System: The use of a highly active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand like BrettPhos, is essential to overcome the high bond dissociation energy of the C-F bond.[3]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Solvent: Anhydrous, non-protic solvents like toluene are necessary to prevent quenching of the strong base and deactivation of the catalyst.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Catalytic cycle for the Buchwald-Hartwig amination.

III. Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a high degree of functional group tolerance and reactivity.[7] This method is particularly useful for introducing alkyl or other sensitive groups onto the this compound core.

Protocol: Negishi Coupling of this compound

Materials:

  • This compound

  • Organozinc reagent (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous THF

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄ (0.05 equiv).

  • Add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Slowly add the organozinc reagent (1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at 60 °C for 8-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary:

Organozinc PartnerCatalystSolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄THF6012~78
Ethylzinc bromidePd(PPh₃)₄THF6010~75
Vinylzinc chloridePd(PPh₃)₄THF6014~70

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Negishi couplings, readily undergoing oxidative addition.

  • Organozinc Reagent: Organozinc reagents are less reactive than Grignard or organolithium reagents, leading to higher functional group tolerance.

  • Solvent: Anhydrous THF is a standard solvent for Negishi couplings, effectively solubilizing the organometallic species.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Catalytic cycle for the Negishi coupling.

IV. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[10] This reaction is valuable for introducing rigid alkynyl linkers into molecular structures.

Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask under argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) and stir the mixture at 80 °C for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary:

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 8 | ~80 | | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~75 | | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 10 | ~82 |

Causality Behind Experimental Choices:

  • Catalyst System: The dual catalyst system of a palladium complex and a copper(I) salt is characteristic of the Sonogashira coupling. The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Base: An amine base such as triethylamine is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and facilitate the reaction.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Catalytic cycle for the Sonogashira coupling.

Applications in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The 3,5-disubstituted-4-fluorobenzonitrile scaffold is a prevalent motif in a number of kinase inhibitors. The fluorine atom at the 4-position can engage in favorable interactions within the kinase active site, while the substituents at the 3 and 5 positions can be tailored to optimize potency and selectivity. For example, analogues of the ALK inhibitor Crizotinib, which features a 2,6-dichloro-3-fluorophenyl group, can be envisioned through the functionalization of the this compound core.[5][6][11]

The protocols outlined in this application note provide a direct and efficient means to access a diverse library of 3,5-disubstituted-4-fluorobenzonitrile derivatives for screening in drug discovery programs targeting various kinases.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex fluorinated molecules. The regioselective nature of its palladium-catalyzed cross-coupling reactions at the C4 position provides a reliable and predictable method for introducing a wide range of functional groups. The protocols detailed in this application note offer a practical guide for researchers to leverage the unique reactivity of this synthon in the pursuit of novel therapeutics. The ability to readily access 3,5-disubstituted-4-fluorobenzonitrile derivatives opens up new avenues for the design and synthesis of next-generation drug candidates.

References

The Strategic Incorporation of 3,4,5-Trifluorobenzonitrile in the Synthesis of High-Performance Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document serves as a detailed guide for researchers, chemists, and materials scientists on the application of 3,4,5-trifluorobenzonitrile as a pivotal building block in the synthesis of advanced liquid crystal (LC) materials. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the profound impact of this moiety on the physicochemical properties of the resulting liquid crystals, particularly for display technologies.

Introduction: The Significance of Fluorination in Liquid Crystal Design

The field of liquid crystal materials is driven by the demand for displays with higher resolution, faster switching speeds, and lower power consumption.[1][2] The molecular architecture of the liquid crystal molecules dictates their bulk physical properties, such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity. Fluorination has emerged as a powerful strategy to fine-tune these properties.[3][4] The introduction of fluorine atoms into the mesogenic core can significantly alter molecular polarity and intermolecular interactions without drastically increasing the molecule's size.[5]

The this compound moiety is particularly advantageous. The three fluorine atoms positioned on one side of the phenyl ring, combined with the strongly electron-withdrawing nitrile group, create a molecule with a very large dipole moment. When incorporated into a calamitic (rod-like) liquid crystal structure, this unit can induce a strong negative dielectric anisotropy (Δε < 0), a critical requirement for advanced display modes like In-Plane Switching (IPS) and Vertically Aligned (VA) technologies.[2][6]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The construction of the rigid core of most liquid crystal molecules, which typically consists of multiple linked phenyl rings, is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method in this field due to its high tolerance for a wide variety of functional groups, mild reaction conditions, and generally high yields.[7][8]

The general workflow involves coupling an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. To incorporate the this compound unit, one of the coupling partners will be a derivative of this structure.

Below is a generalized workflow for the synthesis of a biphenyl liquid crystal incorporating the target moiety.

G A Starting Material A (e.g., 4-Alkoxy-1-bromobenzene) C Suzuki-Miyaura Cross-Coupling A->C B Starting Material B (e.g., 3,4,5-Trifluoro-4-cyanophenylboronic acid) B->C D Reaction Workup (Extraction, Washing) C->D Crude Product E Purification (Column Chromatography, Recrystallization) D->E Isolated Organic Phase F Final Product (4'-Alkoxy-3,4,5-trifluorobiphenyl-4-carbonitrile) E->F High Purity LC

Caption: Generalized workflow for biphenyl liquid crystal synthesis.

Application Protocol: Synthesis of 4'-(Hexyloxy)-3,4,5-trifluorobiphenyl-4-carbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative liquid crystal molecule featuring the this compound core.

Objective:

To synthesize 4'-(Hexyloxy)-3,4,5-trifluorobiphenyl-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
ReagentFormulaCAS No.Supplier (Example)Notes
4-Bromo-2,3,5-trifluorobenzonitrileC₇HBrF₃N176507-93-0Sigma-AldrichOrganohalide partner
(4-(Hexyloxy)phenyl)boronic acidC₁₂H₁₉BO₃104239-55-6Combi-BlocksOrganoboron partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd14221-01-3Strem ChemicalsPalladium Catalyst
Sodium Carbonate (anhydrous)Na₂CO₃497-19-8Fisher ScientificBase
TolueneC₇H₈108-88-3VWRAnhydrous, degassed
EthanolC₂H₅OH64-17-5VWRDegassed
Deionized WaterH₂O7732-18-5-Degassed
Dichloromethane (DCM)CH₂Cl₂75-09-2VWRFor extraction and chromatography
HexaneC₆H₁₄110-54-3VWRFor chromatography and recrystallization
Anhydrous Magnesium SulfateMgSO₄7487-88-9Acros OrganicsDrying agent
Experimental Procedure:

Step 1: Reaction Setup

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-Bromo-2,3,5-trifluorobenzonitrile (1.0 eq, e.g., 2.48 g, 10 mmol).

  • Add (4-(Hexyloxy)phenyl)boronic acid (1.1 eq, 2.44 g, 11 mmol).

  • Add anhydrous sodium carbonate (3.0 eq, 3.18 g, 30 mmol).

  • Causality Note: The excess of boronic acid ensures complete consumption of the more expensive brominated starting material. The base is crucial for the transmetalation step in the catalytic cycle.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step 2: Solvent and Catalyst Addition

  • Under a positive flow of nitrogen, add the solvent mixture: Toluene (40 mL), Ethanol (10 mL), and Deionized Water (10 mL).

  • Degas the resulting slurry by bubbling nitrogen through it for 20 minutes.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 347 mg, 0.3 mmol), to the flask under a positive nitrogen flow.

  • Causality Note: The solvent system (Toluene/Ethanol/Water) is effective at dissolving both the organic reactants and the inorganic base, facilitating the reaction. Degassing removes dissolved oxygen which can poison the catalyst.

Step 3: Reaction Execution

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

Step 4: Workup and Extraction

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Add 50 mL of deionized water and 50 mL of dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the lower organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Combine all organic layers.

  • Wash the combined organic phase with 50 mL of brine (saturated NaCl solution).

  • Causality Note: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter.

Step 5: Purification

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the DCM concentration).

  • Combine the pure fractions (identified by TLC) and evaporate the solvent.

  • For final purification, recrystallize the resulting solid from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to obtain the final product as a white crystalline solid.

Characterization:

The identity and purity of the synthesized 4'-(Hexyloxy)-3,4,5-trifluorobiphenyl-4-carbonitrile should be confirmed by:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To identify key functional groups (e.g., -C≡N stretch, C-F stretches).

  • Mass Spectrometry: To confirm the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and liquid crystal phase transition temperatures (clearing point).[6][9]

  • Polarized Optical Microscopy (POM): To visually identify and characterize the liquid crystalline phases (e.g., nematic, smectic) by observing their unique textures.[9][10]

Data Presentation: Physicochemical Properties

The introduction of the this compound moiety significantly influences the mesomorphic and electronic properties of the final molecule. Below is a table of expected properties for the synthesized compound, based on trends observed in similar fluorinated liquid crystals.

PropertySymbolExpected Value / ObservationSignificance
Melting PointTₘ~70-90 °CDefines the lower limit of the operating temperature range.
Clearing Point (Nematic-Isotropic)Tₙᵢ>150 °CA high clearing point indicates a stable liquid crystal phase over a broad temperature range.[5]
Dielectric AnisotropyΔεLarge, Negative (< -5.0)Essential for fast switching in VA and IPS mode LCDs.[6]
Birefringence (Optical Anisotropy)ΔnModerate to High (~0.15 - 0.25)A key parameter for determining the cell gap and optimizing display brightness and contrast.
Rotational Viscosityγ₁Low to ModerateA lower viscosity leads to faster switching times in the display.

This guide provides a robust framework for the synthesis and understanding of liquid crystals derived from this compound. The specific protocols and principles outlined herein can be adapted by researchers to develop novel materials with tailored properties for the next generation of optical and display technologies.

References

Application Note: A Detailed Protocol for the Halogen Exchange Synthesis of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3,4,5-Trifluorobenzonitrile, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol detailed herein utilizes a halogen exchange (Halex) reaction, a robust and scalable method for the introduction of fluorine into aromatic systems. This application note offers a step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, safety protocols, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and opportunities for further optimization.

Introduction: The Significance of Fluorinated Aromatics and the Halex Reaction

Fluorinated organic compounds play a pivotal role in modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly desirable in medicinal chemistry. This compound is a key building block for the synthesis of more complex molecules, leveraging the reactivity of the nitrile group and the unique substitution pattern of the fluorinated ring.

The Halogen Exchange (Halex) reaction is a powerful tool for the synthesis of aryl fluorides, involving the displacement of a halide (typically chlorine or bromine) with a fluoride anion.[1] This nucleophilic aromatic substitution (SNA) reaction is particularly effective for aromatic systems bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.[2][3] The nitrile group in the target molecule serves as a potent electron-withdrawing group, facilitating the sequential displacement of halogens.[4]

This protocol will focus on the conversion of a suitable polychlorinated benzonitrile precursor to this compound using potassium fluoride (KF) as the fluorine source in a polar aprotic solvent.

Reaction Mechanism and Rationale

The synthesis of this compound via the Halex process proceeds through a nucleophilic aromatic substitution (SNA) mechanism.[2] This is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[5] The key steps are outlined below:

  • Nucleophilic Attack: The fluoride ion (F⁻), from KF, attacks one of the carbon atoms bearing a chlorine atom. This is the rate-determining step as it disrupts the aromaticity of the ring.[4]

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nitrile group is crucial for stabilizing this intermediate by delocalizing the negative charge.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion.

This process is repeated for the remaining chlorine atoms. The reaction is driven to completion by the use of a high concentration of fluoride ions and the removal of the chloride byproduct. The choice of a high-boiling polar aprotic solvent is critical to solubilize the potassium fluoride and to achieve the high temperatures necessary for the reaction to proceed at a practical rate.[6]

Diagram of the Proposed Reaction Mechanism:

Halex_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Repeat for remaining Cl atoms A 3,4,5-Trichlorobenzonitrile C Meisenheimer Complex (Resonance Stabilized) A->C Addition A->C B Fluoride Ion (F-) D Chlorofluoro-intermediate C->D Elimination C->D E Chloride Ion (Cl-) F This compound D->F Further Halex Reactions D->F

Caption: Proposed mechanism for the Halex synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3,4,5-Trichlorobenzonitrile≥98%Commercially Available50594-82-6Starting material.[7]
Potassium Fluoride (KF)Anhydrous, Spray-DriedCommercially Available7789-23-3Fluorinating agent. Must be anhydrous.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available67-68-5Reaction solvent.
TolueneAnhydrousCommercially Available108-88-3For azeotropic removal of water.
Diethyl EtherAnhydrousCommercially Available60-29-7For extraction.
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/AFor washing.
Brine (Saturated NaCl solution)Laboratory PreparedN/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available7487-88-9Drying agent.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Dean-Stark trap (optional, for azeotropic drying)

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9]

  • Potassium Fluoride: Potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled.[8] Avoid generating dust.[10] Handle with care and ensure it is stored in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Solvents: Dimethyl sulfoxide and toluene are flammable and can be harmful if inhaled or absorbed through the skin. Diethyl ether is extremely flammable. Handle these solvents with care and avoid sources of ignition.

  • Reaction Temperature: The reaction is conducted at high temperatures. Use appropriate caution to avoid thermal burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

Experimental Workflow:

Workflow A 1. Reagent Preparation & Drying B 2. Azeotropic Removal of Water A->B C 3. Halex Reaction B->C D 4. Reaction Quenching & Workup C->D E 5. Extraction D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization G->H

Caption: Overview of the experimental workflow.

  • Drying of Potassium Fluoride: Although using commercially available spray-dried KF is recommended, it is crucial to ensure it is completely anhydrous. This can be achieved by heating the required amount of KF under vacuum at 150 °C for at least 4 hours before use.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-Trichlorobenzonitrile (e.g., 10.0 g, 1.0 eq).

    • Add anhydrous potassium fluoride (e.g., 3.5 eq per chlorine atom to be replaced).

    • Add anhydrous dimethyl sulfoxide (e.g., 100 mL).

  • Azeotropic Removal of Trace Water:

    • Add a small amount of toluene (e.g., 20 mL) to the reaction mixture.

    • Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove any residual water. Once no more water is collected, remove the Dean-Stark trap and replace it with the reflux condenser.

  • Halogen Exchange Reaction:

    • Under a gentle flow of nitrogen, heat the reaction mixture to a temperature of 180-200 °C.[12] The exact temperature may require optimization.

    • Maintain vigorous stirring to ensure good mixing of the heterogeneous mixture.

    • Monitor the progress of the reaction by taking small aliquots, quenching them with water, extracting with diethyl ether, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material and intermediates), cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold water (e.g., 300 mL).

    • Stir the aqueous mixture for 15-20 minutes.

  • Extraction and Washing:

    • Transfer the aqueous mixture to a 500 mL separatory funnel.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

Purification

The crude product is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus.

  • Carefully transfer the crude product to the distillation flask.

  • Distill the product under reduced pressure. The boiling point of this compound will depend on the vacuum applied.

  • Collect the fraction corresponding to the pure product. The melting point of this compound is reported to be 45-47 °C.[13]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural confirmation.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction temperature. 2. Presence of water in the reaction. 3. Inactive potassium fluoride.1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Ensure all reagents and solvents are scrupulously dried. 3. Use freshly dried, high-purity potassium fluoride.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions.1. See above. 2. Ensure efficient extraction and careful handling during transfers. 3. Optimize reaction temperature and time to minimize side product formation.
Dark-colored Product Formation of polymeric byproducts due to high temperatures.Reduce the reaction temperature or reaction time. Consider purification by column chromatography if distillation is ineffective.

Further Optimization:

  • Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as tetraphenylphosphonium bromide, can sometimes enhance the rate of Halex reactions by improving the solubility of the fluoride ion in the organic phase.[15]

  • Alternative Solvents: Other high-boiling polar aprotic solvents like sulfolane or N,N-dimethylformamide (DMF) can be explored, although their stability at high temperatures should be considered.[6]

  • Fluoride Source: While KF is cost-effective, other fluoride sources like cesium fluoride (CsF) can be more reactive, albeit more expensive.[6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a halogen exchange reaction. By understanding the underlying principles of the Halex reaction and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable fluorinated building block for a wide range of applications in the pharmaceutical and agrochemical industries. The provided troubleshooting and optimization guidelines offer a framework for adapting and improving the procedure for specific laboratory conditions and scalability requirements.

References

Application Notes: The Strategic Role of 3,4,5-Trifluorobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Within this field, the incorporation of fluorinated moieties is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This document provides an in-depth guide on the application of 3,4,5-Trifluorobenzonitrile , a versatile and highly valuable building block, in the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, present a detailed protocol for its incorporation via Nucleophilic Aromatic Substitution (SNAr), and discuss its impact on inhibitor potency and relevant signaling pathways.

Introduction: Why this compound?

Kinase inhibitors function by blocking the activity of specific kinases, thereby interrupting the signaling cascades that drive aberrant cell growth and proliferation.[1] The design of these inhibitors is a nuanced process, requiring a delicate balance of potency, selectivity, and drug-like properties. The use of organofluorine compounds has become a dominant theme in medicinal chemistry for achieving this balance.

This compound stands out as a preferred synthon for several key reasons:

  • Chemical Reactivity: The aromatic ring is strongly activated towards Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the three fluorine atoms and the nitrile group make the carbon at the 4-position (para to the nitrile) highly electrophilic and susceptible to attack by nucleophiles like amines or alcohols.[2][3] This provides a reliable and efficient method for coupling the trifluorophenyl moiety to a larger scaffold.

  • Pharmacological Impact: The 3,4,5-trifluorophenyl group is a privileged moiety in kinase inhibitor design. The fluorine atoms can engage in crucial hydrogen bonding and dipole-dipole interactions within the ATP-binding pocket of the target kinase, often leading to a significant increase in binding affinity and selectivity.[4][5]

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the half-life of the drug candidate.

  • Conformational Control: The steric and electronic properties of the trifluorophenyl group can help lock the inhibitor into a specific, high-affinity binding conformation, such as the "DFG-out" state observed in some Aurora kinase inhibitors.[4][6]

This guide will focus on the practical application of this reagent, exemplified by its use in synthesizing inhibitors targeting oncogenic kinases like c-Met and ALK.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthesis is its participation in SNAr reactions. This two-step addition-elimination mechanism is highly efficient for forming carbon-nitrogen or carbon-oxygen bonds.[2]

Mechanism Rationale:

  • Nucleophilic Attack: An electron-rich nucleophile (e.g., the nitrogen of an amine) attacks the electron-poor C4 carbon of the benzonitrile ring. This step is typically the rate-determining step and breaks the aromaticity of the ring.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing nitrile and fluorine substituents.[2]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion from the C4 position, yielding the final substituted product.

The general workflow for this key synthetic transformation is depicted below.

G reagent1 This compound intermediate Meisenheimer Complex (Resonance Stabilized) reagent1->intermediate Nucleophilic Attack reagent2 Nucleophile (R-NH2) reagent2->intermediate conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) Heat (80-120°C) conditions->intermediate product 4-(R-amino)-3,5-difluorobenzonitrile (Kinase Inhibitor Precursor) intermediate->product Elimination of F-

Caption: General workflow for the SNAr reaction.

Detailed Application Protocol: Synthesis of a 4-Substituted-3,5-difluorobenzonitrile Intermediate

This protocol provides a robust, field-proven method for the SNAr reaction between this compound and a primary or secondary amine, a common step in constructing kinase inhibitors.

Objective: To synthesize a key intermediate by forming a C-N bond via nucleophilic aromatic substitution.

Materials & Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., Morpholine, 1.1 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Chloride (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and anhydrous DMF (approx. 0.5 M concentration relative to the benzonitrile).

  • Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution. Stir the suspension for 10 minutes at room temperature.

    • Causality: K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct that is formed, driving the reaction to completion. Anhydrous conditions are crucial to prevent side reactions with water.

  • Addition of Benzonitrile: Add this compound (1.0 eq) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting benzonitrile spot is consumed (typically 4-8 hours).

    • Self-Validation: The appearance of a new, more polar spot on the TLC plate corresponding to the product and the disappearance of the starting material indicates a successful reaction. LC-MS can be used for more precise monitoring.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexane and Ethyl Acetate to afford the pure product.

Data Presentation: Structure-Activity Relationship (SAR)

The 3,4,5-trifluorophenyl moiety is critical for potency in many kinase inhibitors. The table below illustrates a hypothetical SAR for a series of c-Met inhibitors, demonstrating the impact of fluorine substitution. This data is representative of trends seen in medicinal chemistry literature, where specific fluorination patterns are key to achieving high potency.[7][8][9]

Compound IDR Group (at C4)Phenyl Substitutionc-Met IC₅₀ (nM)Rationale for Potency
KI-01 Morpholine3,4,5-Trifluoro 1.5 Optimal H-bonding and hydrophobic interactions in the hinge region. The 4-F is displaced.
KI-02 Morpholine3,5-Difluoro15.2Loss of the central fluorine atom (originally at C4) weakens key interactions.
KI-03 Morpholine4-Fluoro98.7Insufficient electronic activation of the ring and loss of beneficial fluorine contacts.
KI-04 MorpholineUnsubstituted>1000Phenyl group alone lacks the specific interactions needed for high-affinity binding.
KI-05 Piperidine3,4,5-Trifluoro 3.8 Piperidine is also a potent R group, but morpholine oxygen may offer an additional H-bond acceptor.

IC₅₀ values are hypothetical, based on published inhibitor data for illustrative purposes.

Target Signaling Pathway: c-Met/ALK Inhibition

Inhibitors synthesized using this compound often target receptor tyrosine kinases like c-Met and ALK, which are key drivers in non-small cell lung cancer (NSCLC).[10][11][12] Aberrant activation of these kinases triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival.[13][14][15] The synthesized inhibitor acts by blocking ATP binding to the kinase, thus shutting down these oncogenic signals.

G cluster_0 Cell Membrane Growth Factor (HGF) Growth Factor (HGF) c-Met Receptor c-Met Receptor Growth Factor (HGF)->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Cell Proliferation &\nSurvival Cell Proliferation & Survival mTOR->Cell Proliferation &\nSurvival MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription &\nCell Growth Gene Transcription & Cell Growth ERK->Gene Transcription &\nCell Growth inhibitor Kinase Inhibitor (e.g., from this compound) inhibitor->c-Met Receptor BLOCKS ATP BINDING

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its unique electronic properties facilitate reliable and high-yielding nucleophilic aromatic substitution reactions, providing a straightforward method for introducing the pharmacologically crucial trifluorophenyl moiety. The resulting compounds often exhibit enhanced potency and improved metabolic profiles, making this reagent an indispensable tool for researchers, scientists, and drug development professionals in the field of oncology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve yield and purity in your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of multiple fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of target molecules. However, the synthesis of this compound can present challenges, including incomplete reactions, side product formation, and purification difficulties. This guide provides practical, field-proven insights to help you navigate these challenges and optimize your synthetic route.

Two primary synthetic routes are commonly employed for the synthesis of this compound: the Sandmeyer reaction starting from 3,4,5-trifluoroaniline and palladium-catalyzed cyanation of 1-bromo-3,4,5-trifluorobenzene. This guide will cover both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most prevalent methods are:

  • Sandmeyer Reaction: This classic transformation involves the diazotization of 3,4,5-trifluoroaniline followed by cyanation using a copper(I) cyanide catalyst. It is a well-established method for introducing a nitrile group onto an aromatic ring.[1]

  • Palladium-Catalyzed Cyanation: This modern cross-coupling reaction utilizes a palladium catalyst to couple 1-bromo-3,4,5-trifluorobenzene with a cyanide source. This method often offers milder reaction conditions and higher functional group tolerance compared to the Sandmeyer reaction.

Q2: Which starting material is generally preferred: 3,4,5-trifluoroaniline or 1-bromo-3,4,5-trifluorobenzene?

The choice of starting material often depends on commercial availability, cost, and the specific capabilities of your laboratory. 1-Bromo-3,4,5-trifluorobenzene is a versatile starting material for various cross-coupling reactions, including Suzuki couplings and nucleophilic aromatic substitutions.[2] 3,4,5-Trifluoroaniline is also a key intermediate for various transformations. Both are viable starting points for accessing this compound.

Q3: What are the key safety precautions when working with cyanide reagents?

Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Acidic conditions will generate highly toxic hydrogen cyanide gas, so care must be taken to control the pH of the reaction and workup steps. Always have an appropriate cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use.

Troubleshooting Guide

Low Yield in the Sandmeyer Reaction

Issue: The yield of this compound from the Sandmeyer reaction is consistently low.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 3,4,5-trifluoroaniline is a critical step.

    • Action: Ensure the reaction temperature is maintained between 0 and 5 °C. The addition of sodium nitrite should be slow and controlled to prevent a rise in temperature, which can lead to decomposition of the diazonium salt. Use of a slight excess of nitrous acid can also drive the reaction to completion.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures.

    • Action: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Avoid letting it stand for extended periods, even at low temperatures.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide may be sluggish.

    • Action: Ensure the copper(I) cyanide catalyst is active. The use of freshly prepared CuCN is recommended. The temperature of the cyanation reaction is also crucial; it may require gentle warming to proceed at a reasonable rate, but excessive heat can lead to side reactions.

Low Yield in Palladium-Catalyzed Cyanation

Issue: The palladium-catalyzed cyanation of 1-bromo-3,4,5-trifluorobenzene results in a low yield of the desired product.

Potential Causes & Solutions:

  • Catalyst Inactivation: Palladium catalysts can be sensitive to impurities and reaction conditions.

    • Action: Ensure all reagents and solvents are anhydrous and of high purity. Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the active Pd(0) species. The choice of ligand is also critical; bulky electron-rich phosphine ligands often improve catalyst stability and activity.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to decomposition at higher temperatures.

    • Action: Screen a range of temperatures to find the optimal balance. A typical starting point for cyanation of aryl bromides is around 80-120 °C.

  • Poor Solubility of the Cyanide Source: The cyanide salt may not be sufficiently soluble in the reaction solvent.

    • Action: Choose an appropriate solvent that can dissolve both the aryl halide and the cyanide source to a reasonable extent. Common solvents for these reactions include DMF, DMAc, and NMP. The use of a phase-transfer catalyst can sometimes be beneficial.

Impurity Profile and Purification Challenges

Issue: The crude product contains significant impurities that are difficult to remove.

Potential Side Reactions & Purification Strategies:

  • Incomplete Halogen Exchange (for syntheses starting from polychlorinated precursors): If starting from a di- or trichlorinated benzonitrile, incomplete fluorine for chlorine exchange can lead to chlorinated impurities.

    • Purification: These closely related impurities can be difficult to separate by standard column chromatography. Fractional distillation under reduced pressure may be a more effective technique.[3][4]

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially during workup or purification under acidic or basic conditions.

    • Purification: These more polar impurities can typically be removed by column chromatography on silica gel.[5][6]

  • Residual Catalyst: Traces of palladium or copper can remain in the final product.

    • Purification: Passing the crude product through a plug of silica gel or activated carbon can help to remove residual metal catalysts.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 3,4,5-Trifluoroaniline

Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3,4,5-trifluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium cyanide solution).

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The temperature should be carefully controlled, and a slight exotherm may be observed.

  • After the addition is complete, the reaction mixture may be gently warmed to 40-50 °C for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Palladium-Catalyzed Cyanation of 1-Bromo-3,4,5-trifluorobenzene
  • To a dry Schlenk flask, add 1-bromo-3,4,5-trifluorobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like Xantphos), a cyanide source (e.g., zinc cyanide or potassium hexacyanoferrate(II)), and a suitable solvent (e.g., anhydrous and degassed DMF or DMAc).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture to remove any insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary

ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 3,4,5-Trifluoroaniline1-Bromo-3,4,5-trifluorobenzene
Key Reagents Sodium nitrite, Copper(I) cyanidePalladium catalyst, Ligand, Cyanide source
Typical Yield Moderate to goodGood to excellent
Reaction Conditions Low temperature diazotization, mild warming for cyanationElevated temperatures (80-120 °C)
Key Advantages Well-established, cost-effectiveMilder conditions, higher functional group tolerance
Key Challenges Stability of diazonium salt, handling of toxic CuCNCatalyst sensitivity, anhydrous/anaerobic conditions

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield Observed reaction_type Which Reaction? start->reaction_type sandmeyer Sandmeyer Reaction reaction_type->sandmeyer Sandmeyer palladium Palladium-Catalyzed Cyanation reaction_type->palladium Pd-catalyzed diazotization Check Diazotization - Temperature (0-5°C)? - Slow NaNO2 addition? sandmeyer->diazotization diazonium_stability Check Diazonium Stability - Used immediately? diazotization->diazonium_stability If conditions are correct cyanation_step Check Cyanation Step - Active CuCN? - Optimal temperature? diazonium_stability->cyanation_step If stable purification Review Purification - Appropriate method? - Product loss during workup? cyanation_step->purification catalyst_activity Check Catalyst Activity - Anhydrous/degassed? - Appropriate ligand? palladium->catalyst_activity reaction_temp Check Reaction Temperature - Optimal range? catalyst_activity->reaction_temp If active cyanide_solubility Check Cyanide Solubility - Appropriate solvent? - Phase-transfer catalyst? reaction_temp->cyanide_solubility If optimal cyanide_solubility->purification

Caption: A troubleshooting workflow for diagnosing low yield in this compound synthesis.

Reaction Mechanism Overview: Palladium-Catalyzed Cyanation

Pd_Cyanation_Mechanism Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n Pd0->OxAdd Oxidative Addition ArX Ar-Br ArX->OxAdd Transmetal Ar-Pd(II)(CN)L_n OxAdd->Transmetal Transmetalation CN_source M-CN CN_source->Transmetal Transmetal->Pd0 Product Ar-CN Transmetal->Product Reductive Elimination

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

References

Technical Support Center: Nucleophilic Substitution of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic procedures involving 3,4,5-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during nucleophilic aromatic substitution (SNAr) experiments.

Introduction to SNAr on this compound

Nucleophilic aromatic substitution on this compound is a powerful method for the synthesis of substituted benzonitrile derivatives. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of three electron-withdrawing fluorine atoms and a nitrile group activates the ring towards nucleophilic attack.[3][4] The fluorine atom at the 4-position is the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the para-nitrile group.

Below is a general representation of the SNAr mechanism on this compound.

Caption: General SNAr mechanism on this compound.

Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format to help you navigate challenges in your experiments.

Q1: My reaction is showing incomplete conversion or proceeding very slowly. What are the potential causes and how can I improve the reaction rate?

A1: Slow or incomplete SNAr reactions on this compound can often be attributed to several factors, including the nature of the nucleophile, solvent effects, and reaction temperature.

Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][2] The stability of this intermediate and the activation energy required to reach it are influenced by the nucleophilicity of the attacking species and the reaction environment.

Troubleshooting Steps:

  • Evaluate the Nucleophile:

    • Strength: Stronger nucleophiles generally react faster. If you are using a weak nucleophile (e.g., a neutral amine or alcohol), consider using its conjugate base (e.g., an amide or alkoxide) by adding a suitable base (e.g., NaH, K₂CO₃).

    • Steric Hindrance: Bulky nucleophiles may experience steric hindrance, slowing down the reaction. If possible, consider a less sterically demanding nucleophile.

  • Optimize the Solvent:

    • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices for SNAr reactions.[5] They are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.

    • Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[6][7][8]

  • Increase the Reaction Temperature:

    • Gently heating the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.

ParameterRecommendationRationale
Nucleophile Use a strong, non-bulky nucleophile.Increases the rate of the initial nucleophilic attack.
Solvent Employ a polar aprotic solvent (e.g., DMF, DMSO).Minimizes solvation of the nucleophile, enhancing its reactivity.[5]
Temperature Gradually increase the temperature.Provides the necessary activation energy for the reaction.
Q2: I've isolated my product, but I'm seeing contamination with a compound where the nitrile group has been converted to an amide or a carboxylic acid. What is causing this side reaction?

A2: The hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid is a common side reaction, especially under aqueous acidic or basic conditions, which might be present during the reaction or work-up.[9][10][11][12]

Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water or hydroxide ions. This process is often catalyzed by acids (which protonate the nitrogen, making the carbon more electrophilic) or bases (where hydroxide is a potent nucleophile).[10][11]

Troubleshooting and Prevention:

  • Anhydrous Reaction Conditions: Ensure that your solvent and reagents are dry to minimize the presence of water.

  • Careful Work-up: During the aqueous work-up, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly and at low temperatures. Neutralize the reaction mixture as soon as possible.

  • Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, anhydrous base where possible.

Nitrile_Hydrolysis cluster_conditions Reaction or Work-up Conditions Acid H₃O⁺ Nitrile This compound Acid->Nitrile Base OH⁻ Base->Nitrile Amide 3,4,5-Trifluoro-benzamide Nitrile->Amide Hydrolysis CarboxylicAcid 3,4,5-Trifluoro-benzoic Acid Amide->CarboxylicAcid Further Hydrolysis

Caption: Nitrile hydrolysis side reaction pathway.

Q3: My reaction with a very strong base is giving me a mixture of isomers, not just the expected 4-substituted product. What is the likely mechanism?

A3: The formation of isomeric products, especially when using exceptionally strong bases like sodium amide (NaNH₂) or organolithium reagents, suggests the possibility of a benzyne intermediate.[2][13][14]

Causality: Instead of a direct SNAr pathway, a strong base can deprotonate a carbon adjacent to a fluorine atom, leading to the elimination of fluoride and the formation of a highly reactive benzyne intermediate.[13][15] The nucleophile can then add to either carbon of the triple bond, leading to a mixture of regioisomers. For this compound, this would most likely involve the fluorine at position 3 or 5.

Mitigation Strategies:

  • Avoid Overly Strong Bases: If the goal is a direct SNAr at the 4-position, avoid bases like NaNH₂, LDA, or BuLi. Use milder bases such as K₂CO₃, Cs₂CO₃, or even an excess of a basic nucleophile like an amine.

  • Control Reaction Temperature: Benzyne formation is often favored at higher temperatures. Running the reaction at lower temperatures can favor the SNAr pathway.

  • Confirm the Mechanism: If benzyne formation is suspected, isotopic labeling studies can help confirm the mechanism.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome SideProduct Identify Side Product(s) (e.g., via LC-MS, NMR) Start->SideProduct Incomplete Incomplete Conversion SideProduct->Incomplete Low Yield Isomers Isomeric Products SideProduct->Isomers Unexpected Regiochemistry Hydrolysis Nitrile Hydrolysis SideProduct->Hydrolysis Amide/Acid Formation Sol_Incomplete Optimize: - Nucleophile Strength - Solvent (Polar Aprotic) - Temperature Incomplete->Sol_Incomplete Sol_Isomers Avoid Strong Bases (NaNH₂, BuLi) Use Milder Base (K₂CO₃) Lower Reaction Temperature Isomers->Sol_Isomers Sol_Hydrolysis Use Anhydrous Conditions Careful Aqueous Work-up Avoid Strong Acid/Base Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting workflow for side reactions.

General Experimental Protocol

The following is a general procedure for the nucleophilic aromatic substitution of this compound. This should be adapted based on the specific nucleophile and reaction scale.

  • To a stirred solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.0-1.2 eq.).

  • If the nucleophile is not basic, add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimization of Palladium Catalysts for 3,4,5-Trifluorobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3,4,5-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging, electron-deficient substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The trifluorinated benzonitrile core is a valuable synthon in medicinal chemistry and materials science. However, the strong C-F bonds and the electron-deficient nature of the aromatic ring present unique challenges for traditional palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when working with this compound.

Problem 1: Low to No Product Yield

This is the most common issue, often stemming from inefficient activation of the C-F bond or catalyst deactivation.

Potential Cause 1: Inefficient Oxidative Addition

The C-F bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition the rate-determining step in many cases.[1] For a polyfluorinated, electron-deficient system like this compound, this step is particularly challenging for standard palladium catalysts.

Troubleshooting Steps & Rationale:

  • Ligand Selection is Critical: Switch to more electron-rich and sterically hindered phosphine ligands. These ligands stabilize the Pd(0) center, promoting oxidative addition. Buchwald-type biarylphosphine ligands are an excellent choice.[2][3]

    • Rationale: Electron-rich ligands increase the electron density on the palladium center, which enhances its ability to donate into the σ* orbital of the C-F bond, facilitating cleavage. Steric bulk can also promote the reductive elimination step.[4]

  • Consider Nickel Catalysis as an Alternative: Nickel catalysts are generally more effective at activating strong C-F bonds due to nickel's lower electronegativity compared to palladium.[1]

  • Bimetallic Systems: For Suzuki-type couplings with Grignard reagents, a Pd-Mg heterobimetallic mechanism can significantly lower the energy barrier for Ar-F bond activation.[1][5][6]

Potential Cause 2: Catalyst Deactivation

Palladium catalysts can be deactivated through various pathways, especially in the presence of nucleophilic species or impurities.

Troubleshooting Steps & Rationale:

  • Cyanide Poisoning (in Cyanation Reactions): Excess cyanide can coordinate strongly to the palladium center at all stages of the catalytic cycle, forming inactive complexes like [(CN)₄Pd]²⁻.[7][8][9]

    • Solution: Use a cyanide source with low solubility, such as K₄[Fe(CN)₆], to maintain a low concentration of free cyanide.[8][10][11] Alternatively, controlled addition of the cyanide reagent can be employed.

  • Amine Coordination (in Buchwald-Hartwig Amination): Primary amines or N-heteroaromatic substrates can displace the phosphine ligand, leading to catalytically dormant palladium complexes.[2][3]

    • Solution: Employ bulky ligands that shield the palladium center and prevent displacement. Additionally, optimizing the base is crucial as strong bases can lead to the formation of inactive dimeric µ-amido palladium species.[3]

  • Impurity Effects: Trace impurities in reagents or solvents can act as catalyst poisons.[12]

    • Solution: Ensure all reagents are of high purity and solvents are rigorously dried and degassed. Perform reactions under a strictly inert atmosphere (Argon or Nitrogen).

Troubleshooting Workflow for Low Yield

start Low or No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents ligand_opt Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type) check_reagents->ligand_opt Reagents OK base_solvent_opt Optimize Base and Solvent ligand_opt->base_solvent_opt temp_conc_opt Adjust Temperature and Concentration base_solvent_opt->temp_conc_opt catalyst_deact Consider Catalyst Deactivation Pathways temp_conc_opt->catalyst_deact No Improvement success Successful Coupling temp_conc_opt->success Yield Improved alt_chem Explore Alternative Chemistries: - Nickel Catalysis - Bimetallic Systems catalyst_deact->alt_chem cluster_challenges Key Challenges with this compound Pd0 Pd(0)L₂ OA_Complex Ar(F)₃-Pd(II)(F)L₂ Pd0->OA_Complex Oxidative Addition (High Barrier) Trans_Complex Ar(F)₃-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination (Often Favorable) Product Ar(F)₃-R Trans_Complex->Product c1 • C-F bond strength • Electron-deficient ring c2 • Ligand choice is critical

References

Technical Support Center: Regioselectivity in Reactions of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions with 3,4,5-trifluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will dissect the nuances of regioselectivity, offering field-proven insights and troubleshooting strategies to ensure the success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic system, making it an excellent substrate for SNAr reactions. The strongly electron-withdrawing nitrile group (-CN) and the three fluorine atoms activate the ring towards nucleophilic attack.[1][2] However, the presence of three potential leaving groups (the fluorine atoms at C3, C4, and C5) introduces the challenge of regioselectivity.

The outcome of the reaction is a delicate interplay of electronic and steric factors, influenced by the nature of the nucleophile, solvent, and reaction temperature. A thorough understanding of these factors is paramount to achieving the desired substitution pattern.

The Directing Effects at Play

The regioselectivity of SNAr reactions on this compound is primarily governed by the ability of the electron-withdrawing nitrile group to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[2][3]

  • Para-Substitution (C4): Nucleophilic attack at the C4 position is generally favored. This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electron-withdrawing nitrile group through resonance, providing significant stabilization.

  • Ortho-Substitution (C3 and C5): Attack at the C3 or C5 positions is electronically less favorable. While the fluorine atoms themselves are electron-withdrawing, the resonance stabilization of the intermediate by the nitrile group is not as effective as when the attack is at the para position.

This inherent electronic preference for para-substitution is a key principle to keep in mind when designing your experiments.

Regioselectivity cluster_0 Nucleophilic Attack on this compound Start This compound + Nucleophile C4_Attack Attack at C4 (para to -CN) Start->C4_Attack Favored Pathway C3_C5_Attack Attack at C3/C5 (ortho to -CN) Start->C3_C5_Attack Disfavored Pathway Major_Product Major Product: 3,5-Difluoro-4-substituted benzonitrile C4_Attack->Major_Product Minor_Product Minor Product(s): 3,4-Difluoro-5-substituted or 4,5-Difluoro-3-substituted benzonitrile C3_C5_Attack->Minor_Product

Caption: General regioselectivity in SNAr reactions of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding regioselectivity in reactions involving this compound.

Q1: Why is substitution at the C4 position the major product in most cases?

A1: The primary reason for the preference for C4 substitution is electronic stabilization. In a nucleophilic aromatic substitution reaction, the rate-determining step is typically the formation of the Meisenheimer intermediate.[2] When the nucleophile attacks the C4 position (para to the nitrile group), the resulting negative charge can be delocalized through resonance onto the strongly electron-withdrawing nitrile group. This delocalization provides a significant stabilizing effect that is not as pronounced when the attack occurs at the C3 or C5 positions (ortho to the nitrile group).

Q2: Can I achieve selective substitution at the C3 or C5 positions?

A2: While C4 substitution is electronically favored, achieving substitution at the C3 or C5 positions is challenging but not impossible. It often requires specific reaction conditions or a substrate with different activating groups. For instance, in other polyhalogenated systems, the choice of solvent has been shown to influence regioselectivity.[4] Additionally, the use of bulky nucleophiles might disfavor attack at the more sterically accessible C4 position, although this is less common. In some cases, directing groups already present on the nucleophile can influence the site of attack.

Q3: How does the nature of the nucleophile affect regioselectivity?

A3: The nucleophile plays a crucial role.

  • Hard vs. Soft Nucleophiles: While not a definitive rule, the hardness or softness of a nucleophile can sometimes influence regioselectivity in poly-substituted aromatic systems. However, for this compound, the strong electronic preference for C4 substitution often dominates.

  • Steric Hindrance: Very bulky nucleophiles may face steric hindrance when approaching the C4 position, potentially leading to a slight increase in the proportion of ortho-substituted products. However, the electronic preference for para-substitution is a strong driving force.

Q4: What is the role of the solvent in controlling regioselectivity?

A4: The solvent can influence the reaction rate and, in some cases, the regioselectivity.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[5] They generally do not significantly alter the inherent C4 selectivity of this compound.

  • Protic Solvents: Protic solvents can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity. Their effect on regioselectivity in this specific system is not well-documented but could be a variable to explore if regioselectivity issues arise.

III. Troubleshooting Guide

This guide provides solutions to common problems encountered during the reaction of this compound.

Problem 1: Low Yield of the Desired C4-Substituted Product
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors product formation without significant decomposition.
Poor Nucleophile Reactivity If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its nucleophilicity. Common bases include K2CO3, NaH, or organic bases like DBU. Ensure anhydrous conditions if using a moisture-sensitive base.
Decomposition of Starting Material or Product If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer period. You can also screen different solvents that might offer better stability for your compounds.
Inappropriate Solvent Ensure you are using a suitable polar aprotic solvent such as DMF, DMSO, or NMP. If solubility is an issue, consider a co-solvent system.
Problem 2: Formation of a Mixture of Regioisomers (C4 and C3/C5 Substitution)
Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can sometimes overcome the activation energy barrier for the less favored ortho-substitution, leading to a mixture of products. Try lowering the reaction temperature.
Sterically Hindered Nucleophile If your nucleophile is particularly bulky, it may be sterically hindered from attacking the C4 position, leading to increased ortho-substitution. While difficult to change the nucleophile, optimizing other reaction parameters like temperature and solvent becomes even more critical.
Complex Reaction Mechanism In some cases, particularly with certain catalysts or reagents, alternative reaction pathways like a concerted SNAr mechanism might be at play, which could have different regiochemical preferences.[6][7][8][9] A thorough literature search for similar transformations is recommended.
Problem 3: Di- or Tri-substitution Occurs
Potential Cause Troubleshooting Steps
Excess Nucleophile/Base Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile and base. A large excess can drive the reaction towards multiple substitutions.
High Reaction Temperature or Long Reaction Time Reduce the reaction temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent further substitution of the mono-substituted product.
Activation of the Mono-substituted Product The introduction of the first nucleophile might further activate the ring towards subsequent substitutions, depending on its electronic properties. In such cases, careful control of stoichiometry and reaction time is crucial.
Experimental Protocol: A General Procedure for C4-Selective Substitution

This protocol provides a starting point for the SNAr reaction of this compound with a generic nucleophile (Nu-H).

Experimental_Workflow Step1 1. Setup - Add this compound (1 eq.) and solvent (e.g., DMF) to a dry flask. Step2 2. Add Base - Add base (e.g., K2CO3, 1.2 eq.) to the mixture. Step1->Step2 Step3 3. Add Nucleophile - Add the nucleophile (Nu-H, 1.1 eq.) dropwise at room temperature. Step2->Step3 Step4 4. Reaction - Heat the reaction to the desired temperature (e.g., 60-100 °C). Step3->Step4 Step5 5. Monitoring - Monitor the reaction by TLC or LC-MS. Step4->Step5 Step6 6. Workup - Cool the reaction, quench with water, and extract with an organic solvent. Step5->Step6 Step7 7. Purification - Purify the product by column chromatography. Step6->Step7

Caption: A typical experimental workflow for SNAr reactions.

Detailed Steps:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and a polar aprotic solvent (e.g., DMF, DMSO, NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the base (e.g., K2CO3, 1.2 equivalents).

  • Slowly add the nucleophile (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (a good starting point is 80 °C) and stir.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-difluoro-4-substituted benzonitrile.

Note: This is a general procedure and may require optimization for specific nucleophiles and reaction scales.

IV. References

  • Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: --INVALID-LINK--

  • Rohrbach, S., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: --INVALID-LINK--

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: --INVALID-LINK--

  • ResearchGate. (2018). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: --INVALID-LINK--

  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 3, 4-difluorobenzonitrile. Google Patents. Available at: --INVALID-LINK--

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: --INVALID-LINK--

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Wydra, S., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PubMed Central. Available at: --INVALID-LINK--

  • ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: --INVALID-LINK--

  • ResearchGate. (2019). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. ResearchGate. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. Google Patents. Available at: --INVALID-LINK--

  • PubMed Central. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Available at: --INVALID-LINK--

  • ResearchGate. (2018). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. ResearchGate. Available at: --INVALID-LINK--

  • Wiley Online Library. (2020). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. European Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Baran Lab. Available at: --INVALID-LINK--

  • Semantic Scholar. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. Available at: --INVALID-LINK--

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. YouTube. Available at: --INVALID-LINK--

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Managing Moisture Sensitivity in 3,4,5-Trifluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 3,4,5-Trifluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on managing the moisture sensitivity inherent in reactions involving this versatile fluorinated building block. The following sections offer field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and reactivity of this compound.

Q1: What makes this compound and its reactions so sensitive to moisture?

A1: The moisture sensitivity arises from two primary factors:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group, while generally stable, is susceptible to hydrolysis under certain conditions (particularly with strong acids or bases) to form the corresponding primary amide (3,4,5-trifluorobenzamide) and subsequently the carboxylic acid (3,4,5-trifluorobenzoic acid). While this process is often slow under neutral pH, trace moisture can become a significant issue over long reaction times or at elevated temperatures.

  • Reactivity with Anhydrous Reagents: More critically, many synthetic applications of this compound involve highly moisture-sensitive reagents, such as organometallics (Grignard reagents, organolithiums) or strong bases (e.g., LDA, NaH).[1][2] Water acts as a potent protic acid that will rapidly and irreversibly quench these powerful nucleophiles or bases, consuming your reagent and halting the desired reaction before it can even begin.[2]

Q2: What are the immediate signs of moisture contamination in my reaction?

A2: The signs can range from subtle to catastrophic depending on the reaction type:

  • Low or No Product Yield: This is the most common symptom. If your reagents were quenched by water, the reaction simply will not proceed.

  • Formation of Specific Byproducts: Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) may reveal the presence of 3,4,5-trifluorobenzamide or 3,4,5-trifluorobenzoic acid.

  • Inconsistent Results: Uncontrolled and varying amounts of moisture lead to poor reproducibility between batches.

  • Reaction Fails to Initiate: For reactions requiring an anhydrous initiator or catalyst, trace moisture can prevent the reaction from starting. For example, in a Grignard reaction, the formation of the desired adduct will be inhibited as the Grignard reagent is consumed by protonolysis.[2]

Q3: How should I properly store and handle solid this compound?

A3: Proper storage is the first line of defense. This compound is a solid that should be stored in a tightly closed container in a cool, dry place.[3][4] For long-term storage, keeping it inside a desiccator or a glovebox is highly recommended to protect it from atmospheric moisture.

Q4: Which specific reactions require the most stringent moisture control?

A4: Reactions involving strong bases or organometallic reagents are the most demanding. Examples include:

  • Nucleophilic additions to the nitrile: Using Grignard or organolithium reagents to form ketones after hydrolysis.

  • Metal-catalyzed cross-coupling reactions: Where moisture can deactivate the catalyst and other reagents.

  • Reactions involving strong, non-nucleophilic bases: Such as deprotonation reactions at positions alpha to the nitrile (if applicable to a derivative). The incompatibility of organometallic intermediates with water is a well-documented challenge in synthetic chemistry.[1]

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic way to diagnose and solve common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield
  • Potential Cause A: Quenching of Moisture-Sensitive Reagents (e.g., Grignard, Organolithiums).

    • Causality: Organometallic reagents are exceptionally strong bases and will react with even trace amounts of water in an aggressive acid-base reaction, which is much faster than the desired nucleophilic attack on the nitrile.[2] This protonolysis depletes the active reagent, leading to low or zero conversion of the starting material.

    • Recommended Action:

      • Ensure Rigorously Dry Solvents: Use a freshly distilled solvent from an appropriate drying agent or solvent from a commercial anhydrous solvent system. Do not trust an old bottle of "anhydrous" solvent that has been opened multiple times. (See Protocol 1).

      • Properly Dry All Glassware and Equipment: Oven-dry all glassware at >120°C for several hours and cool it under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[5]

      • Run Under Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be performed under a positive pressure of dry Nitrogen or Argon. (See Protocol 2).

      • Verify Reagent Activity: If possible, titrate your organometallic reagent before use to confirm its concentration and activity.

  • Potential Cause B: Hydrolysis of this compound Starting Material.

    • Causality: If the starting material was improperly stored, it may have partially hydrolyzed to the less reactive benzamide, reducing the amount of active starting material available for the reaction.

    • Recommended Action:

      • Check Purity of Starting Material: Run a quick analytical test (e.g., NMR, melting point) on your starting material to ensure its purity before starting the reaction.

      • Purify if Necessary: If impurities are detected, consider recrystallization or sublimation to purify the this compound.

Issue 2: Unexpected Byproducts Detected (e.g., 3,4,5-Trifluorobenzamide)
  • Potential Cause: In-situ Hydrolysis During Reaction or Workup.

    • Causality: Water present in the reaction mixture or introduced during the aqueous workup can cause hydrolysis of unreacted nitrile. Some reaction intermediates may also be more susceptible to hydrolysis.

    • Recommended Action:

      • Confirm Identity: Use LC-MS or 1H/19F NMR to confirm the identity of the byproducts. The presence of 3,4,5-trifluorobenzamide or 3,4,5-trifluorobenzoic acid strongly points to water contamination.

      • Review Reaction Conditions: If byproducts form during the reaction, moisture control was insufficient. Re-evaluate all steps according to Issue 1.

      • Optimize Workup: If byproducts appear after workup, minimize the contact time with the aqueous phase. Ensure any pH adjustments during workup do not create strongly acidic or basic conditions that would accelerate hydrolysis.[6]

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.

G Start Reaction Failed or Low Yield Check_Reagents Are reagents known to be moisture-sensitive? (e.g., Grignard, nBuLi) Start->Check_Reagents Check_Anhydrous_Protocol Were anhydrous techniques used? (Inert gas, dry solvents/glassware) Check_Reagents->Check_Anhydrous_Protocol Yes_Sensitive Analyze_Crude Analyze crude reaction mixture (NMR, LC-MS) Check_Reagents->Analyze_Crude No_Sensitive Yes_Sensitive YES No_Sensitive NO Implement_Protocol Implement rigorous anhydrous protocol. (See Protocols 1 & 2) Check_Anhydrous_Protocol->Implement_Protocol No_Protocol Check_Anhydrous_Protocol->Analyze_Crude Yes_Protocol Yes_Protocol YES No_Protocol NO Byproducts Are hydrolysis byproducts present? (Amide, Carboxylic Acid) Analyze_Crude->Byproducts Reagent_Problem Suspect reagent/catalyst deactivation. Titrate reagents. Use fresh catalyst. Byproducts->Reagent_Problem Yes_Byproducts SM_Problem Suspect starting material degradation. Check purity of this compound. Byproducts->SM_Problem No_Byproducts Yes_Byproducts YES No_Byproducts NO Other_Issue Problem is likely not moisture-related. Investigate other parameters: Temperature, Stoichiometry, Reaction Time. SM_Problem->Other_Issue

Caption: Troubleshooting Decision Tree for Moisture-Sensitive Reactions.

Experimental Protocols
Protocol 1: Selection of Solvent Drying Agents

Choosing the correct drying agent is crucial for achieving anhydrous conditions. The table below summarizes common agents for relevant solvents. Always handle reactive drying agents like Na or CaH₂ with extreme caution.

Drying AgentCompatible SolventsIncompatible SolventsKey Considerations
Activated 3Å/4Å Molecular Sieves THF, Dichloromethane (DCM), Toluene, Diethyl Ether, AcetonitrileNone (Generally inert)Excellent for pre-drying or maintaining dryness. Must be activated by heating under vacuum before use.[7]
**Calcium Hydride (CaH₂) **THF, Toluene, DCM, Amines, DMFAlcohols, Acids, EstersReacts with water to produce H₂ gas (flammable). Good for final distillation.[8][9]
Sodium metal / Benzophenone THF, Diethyl Ether, Toluene, DioxaneHalogenated solvents, Ketones, Alcohols, EstersActs as both a drying agent and a visual indicator (deep blue/purple color indicates anhydrous conditions). Highly reactive.[9]
Phosphorus Pentoxide (P₄O₁₀) Toluene, Hexanes, DCMAlcohols, Ketones, Amines, Basic solventsExtremely effective but can form a polymeric film that coats the agent, reducing efficiency. Acidic byproduct.[8][9]
Anhydrous Magnesium Sulfate (MgSO₄) Diethyl Ether, Ethyl AcetateNone (Generally inert)Good for bulk drying during workups, but not for achieving the ultra-low water content needed for reactions.

Source: Adapted from multiple sources on solvent drying.[7][8][9]

Protocol 2: Workflow for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for establishing an inert atmosphere for a reaction.

G A 1. Glassware Preparation Oven-dry all glassware and stir bars (>4 hours @ 120°C). B 2. Assembly & Purge Assemble glassware while hot and immediately place under a positive flow of inert gas (N₂ or Ar). A->B C 3. Cooling Allow apparatus to cool completely to room temperature under inert gas flow. B->C D 4. Reagent Addition (Solids) Briefly remove septum/stopper and add solid This compound under a strong counter-flow of inert gas. C->D E 5. Solvent Addition Add anhydrous solvent via a dry syringe or cannula through a rubber septum. D->E F 6. Reagent Addition (Liquids) Add any liquid reagents via a dry syringe. Add highly sensitive reagents (e.g., nBuLi) sub-surface if possible. E->F G 7. Reaction Maintain a positive pressure of inert gas throughout the reaction using a bubbler or balloon. F->G

Caption: Standard Workflow for Anhydrous Reaction Setup.

Step-by-Step Methodology:

  • Glassware Preparation: Place all required glassware (flasks, condenser, dropping funnel) and magnetic stir bars in an oven at >120°C for at least 4 hours, or preferably overnight.[5]

  • Assembly and Purging: While the glassware is still hot, assemble the apparatus. Immediately connect it to a source of dry inert gas (Nitrogen or Argon) via a manifold or balloon, ensuring a positive gas flow to displace all air.[10] Use joint clips to secure connections.

  • Cooling: Allow the entire setup to cool to room temperature under this continuous flow of inert gas. A hot flask filled with cold solvent can crack.

  • Addition of Solids: If adding solid this compound, do so under a strong counter-flow of inert gas to minimize atmospheric exposure.

  • Addition of Anhydrous Solvent: Transfer the required volume of anhydrous solvent from its storage container to the reaction flask using a dry syringe or a double-tipped needle (cannula).[10]

  • Addition of Sensitive Reagents: Use clean, dry syringes to add any other liquid reagents. For extremely sensitive reagents like organolithiums, it is best practice to draw up the reagent, pull a small "plug" of inert gas into the syringe tip, and then add the reagent directly into the solvent (sub-surface addition) to avoid reaction with the headspace atmosphere.

  • Maintain Inert Atmosphere: Throughout the entire reaction, maintain a slight positive pressure of inert gas, typically monitored with an oil bubbler or by keeping a balloon of inert gas attached to the system.[10]

By adhering to these detailed protocols and understanding the chemical principles behind moisture sensitivity, you can significantly improve the reliability and success of your reactions with this compound.

References

Technical Support Center: Preventing Byproduct Formation in the Halogen Exchange for 3,4,5-Trifluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 3,4,5-Trifluorobenzonitrile via the Halogen Exchange (Halex) reaction. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, improve yield, and, most critically, minimize the formation of troublesome byproducts. We will move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the expert insights needed to master this powerful fluorination technique.

Section 1: The Core of the Challenge: Understanding the Halex Reaction

The Halex reaction is a cornerstone of modern fluoroaromatic chemistry, operating via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Its success in synthesizing compounds like this compound from chlorinated or brominated precursors hinges on the unique electronic landscape of the aromatic ring.

Question: What is the fundamental mechanism of the Halex reaction, and why is this compound's precursor susceptible to it?

Answer: The Halex reaction is an addition-elimination process. The synthesis of this compound typically starts from a precursor like 3,4,5-trichlorobenzonitrile. Here’s the mechanistic breakdown:

  • Activation: The aromatic ring is "activated" towards nucleophilic attack by potent electron-withdrawing groups (EWGs). In this case, the nitrile group (-CN) and the halogen atoms themselves make the ring electron-deficient.[3][4]

  • Nucleophilic Attack: A fluoride anion (F⁻), typically from an alkali metal fluoride salt like KF, attacks one of the carbon atoms bearing a leaving group (e.g., chlorine). This step is generally the rate-determining step of the reaction.[4][5] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effects of the ortho and para EWGs, particularly the nitrile group.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride, Cl⁻), completing the substitution.

This process is repeated until all three chlorine atoms are replaced by fluorine. The high electronegativity of the fluorine atoms being added progressively increases the ring's electrophilicity, though steric hindrance can also become a factor.

Halex_Mechanism Reactants Precursor (e.g., Trichlorobenzonitrile) + Fluoride Ion (F⁻) TransitionState1 Rate-Determining Step: Nucleophilic Attack Reactants->TransitionState1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TransitionState1->Meisenheimer + F⁻ TransitionState2 Fast Step: Leaving Group Expulsion Meisenheimer->TransitionState2 Products Product (Trifluorobenzonitrile) + Leaving Group (Cl⁻) TransitionState2->Products - Cl⁻

Caption: SNAr mechanism for the Halex reaction.

Section 2: Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

This section addresses the most common issues encountered during the Halex synthesis of this compound.

Question: My reaction is sluggish and yields a mixture of partially fluorinated intermediates (e.g., chloro-difluoro-benzonitriles). How can I drive the reaction to completion?

Answer: This is a classic problem of insufficient reactivity. The cause often lies with the fluoride source or reaction conditions.

  • Probable Cause 1: Inactive Fluoride Source. Potassium fluoride (KF) is the most common reagent, but it is hygroscopic and has low solubility in the polar aprotic solvents used for this reaction.[1] Trace amounts of water can deactivate the fluoride salt and hinder the reaction.

  • Solution 1: Reagent Preparation and Selection.

    • Drying: Rigorously dry your KF before use (e.g., vacuum oven at >150 °C for several hours). Spray-dried KF is often used in industrial settings due to its high surface area and reactivity.[6]

    • Alternative Fluorides: Consider using cesium fluoride (CsF), which is significantly more soluble and reactive than KF, though more expensive.[1] A mixture of KF and CsF can offer a cost-effective compromise.[6]

  • Probable Cause 2: Insufficient Fluoride Anion Availability. Even with dry KF, getting the fluoride anion into the solution phase to react can be challenging.

  • Solution 2: Employ a Phase-Transfer Catalyst (PTC). A PTC is essential for efficient Halex reactions. It complexes with the potassium ion, allowing the "naked," highly reactive fluoride anion to enter the organic phase.

    • Recommended PTCs: Quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) or crown ethers (e.g., 18-crown-6) are highly effective.[6][7]

  • Probable Cause 3: Sub-optimal Temperature. The Halex reaction requires high temperatures, often in the range of 150-250 °C, to overcome the activation energy barrier.[8]

  • Solution 3: Temperature Optimization. Carefully increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress by GC or HPLC. Be aware that excessively high temperatures can lead to solvent decomposition.[9]

Question: I'm observing significant amounts of 3,4,5-trifluorobenzamide and/or 3,4,5-trifluorobenzoic acid in my crude product. What is the source of this contamination?

Answer: The presence of these impurities is a clear indicator of nitrile hydrolysis , caused by unwanted water in your reaction system at high temperatures.

  • Mechanism of Formation: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can be inadvertently created by trace impurities at high temperatures. Water acts as the nucleophile, converting the nitrile first to an amide and then to a carboxylic acid.

  • Prevention Strategy: Rigorous Anhydrous Conditions. This is the single most critical factor for preventing this byproduct.

    • Reagent Drying: As mentioned, dry your alkali fluoride salt meticulously.

    • Solvent Purity: Use a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO, Sulfolane). If necessary, distill the solvent over a suitable drying agent (e.g., CaH₂) before use.

    • Inert Atmosphere: Assemble your reaction apparatus while hot and under a stream of dry inert gas (Nitrogen or Argon) to remove adsorbed moisture from the glass surfaces. Maintain a positive pressure of inert gas throughout the reaction.

    • Azeotropic Drying: For larger-scale reactions, consider adding a small amount of a solvent like toluene and distilling it off before reaching the final reaction temperature. This azeotropically removes the last traces of water.[6]

Question: My GC-MS analysis shows unexpected peaks with masses corresponding to the addition of dimethylamine or other solvent fragments. Why is my solvent reacting?

Answer: This indicates solvent decomposition . Common Halex solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can degrade at the high temperatures required for the reaction, especially in the presence of basic reagents like KF.

  • Probable Cause: At temperatures exceeding ~150 °C, DMF can decompose to generate dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile and can compete with fluoride, leading to the formation of N,N-dimethylamino-substituted benzonitriles. Similarly, DMSO can also undergo complex decomposition pathways.[9] A catastrophic industrial accident involving a Halex reaction was linked to the thermal decomposition of the solvent Dimethylacetamide (DMAc).[9]

  • Solutions:

    • Temperature Control: Maintain the lowest possible temperature that still provides a reasonable reaction rate. Do not exceed the known thermal stability limit of your solvent.

    • Solvent Selection: Switch to a more thermally robust solvent. Sulfolane is an excellent alternative to DMSO and DMF for high-temperature Halex reactions due to its superior thermal stability.[10]

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solutions & Key Actions
Low Conversion / Incomplete Reaction Inactive KF; Low temperature; Poor F⁻ solubilityDry KF thoroughly; Use CsF or a KF/CsF mixture; Add a Phase-Transfer Catalyst (PTC); Optimize temperature (160-220 °C).
Hydrolysis Byproducts (Amide, Acid) Presence of water in the reaction mixtureMAINTAIN RIGOROUS ANHYDROUS CONDITIONS. Use dry reagents, anhydrous solvent, and an inert atmosphere.
Solvent-Derived Byproducts Thermal decomposition of solvent (DMSO, DMF)Use the minimum effective temperature; Switch to a more stable solvent like Sulfolane .
Poor Selectivity (Mixture of Halides) Sub-optimal reaction time or temperatureMonitor reaction by GC/HPLC; Ensure sufficient reaction time at the optimal temperature for full conversion.
Section 3: Recommended Protocols & Best Practices

Adherence to a well-designed protocol is key to reproducibility and purity.

Protocol 1: Optimized Bench-Scale Halex Synthesis

This protocol is for the conversion of 3,4,5-trichlorobenzonitrile to this compound.

Materials:

  • 3,4,5-Trichlorobenzonitrile (1.0 eq)

  • Spray-Dried Potassium Fluoride (KF) (3.3 - 4.5 eq)

  • Tetrabutylphosphonium bromide (0.05 - 0.1 eq)

  • Anhydrous Sulfolane

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, and a condenser fitted with a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.

  • Reagent Addition: To the cooled flask, add spray-dried KF and tetrabutylphosphonium bromide.

  • Solvent Addition: Add anhydrous sulfolane via cannula.

  • Heating & Stirring: Begin vigorous stirring and heat the mixture to 190-210 °C.

  • Substrate Addition: Once the temperature is stable, add the 3,4,5-trichlorobenzonitrile to the stirring slurry.

  • Reaction Monitoring: Monitor the reaction's progress by taking small, quenched aliquots for GC-MS analysis every 2-4 hours until the starting material is consumed.

  • Cooldown: Once the reaction is complete, cool the mixture to below 100 °C.

Protocol 2: Workup and Purification
  • Filtration: Dilute the cooled reaction mixture with a suitable solvent (e.g., toluene) and filter through a pad of celite to remove the insoluble potassium salts (KF, KCl).

  • Solvent Removal: If a high-boiling solvent like sulfolane was used, the product can often be isolated directly via vacuum distillation from the reaction mixture.[6]

  • Aqueous Wash (if necessary): If a solvent like DMSO or DMF was used, transfer the filtrate to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash extensively with water (5-7 times) to remove the high-boiling solvent.[11] Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: Which solvent is best: DMSO, DMF, or Sulfolane? A: While DMSO often provides faster reaction rates at lower temperatures, Sulfolane is superior in terms of thermal stability, making it the safer and often preferred choice for reactions requiring temperatures above 180 °C to minimize solvent-related byproducts.[3][10]

SolventTypical Temp. Range (°C)AdvantagesDisadvantages
DMSO 140 - 190Excellent solvent, high reaction rates[10][12]Can decompose near boiling point; difficult to remove
DMF 130 - 150Good solventLower thermal stability; can generate amine byproducts
Sulfolane 180 - 230High thermal stability; good for high tempsHigher viscosity; higher temperatures often required

Q: What are the recommended analytical methods for monitoring the reaction? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is the preferred method. It allows for clear separation and quantification of the starting material, partially fluorinated intermediates, the final product, and many potential byproducts. High-Performance Liquid Chromatography (HPLC) can also be used.[6][9]

Caption: Decision workflow for troubleshooting Halex reactions.

References

Technical Support Center: Suzuki Coupling of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3,4,5-Trifluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. The following question-and-answer format directly addresses common issues and provides scientifically grounded solutions to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient approach. Start by assessing the following:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly sealed and the solvent was thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1][2] Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid partner.[1][3]

  • Catalyst Activity: Confirm that your palladium precatalyst and ligand are from a reliable source and have been stored correctly. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][3] If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst.

  • Reagent Quality: Verify the purity and stability of your this compound and the boronic acid or ester. Boronic acids, in particular, can be prone to degradation.[3]

  • Base and Solvent: Ensure the correct base and solvent were used and that they were anhydrous and of the appropriate grade. The choice of base is critical for the transmetalation step.[2][4]

Troubleshooting Low Conversion & Yield

Q2: I've confirmed my setup is inert and reagents are good, but the conversion of this compound is still poor. What's the likely mechanistic issue?

A2: The primary challenge with this compound is its electron-deficient nature. While this electron deficiency generally facilitates the initial oxidative addition step of the catalytic cycle, it can make other steps, like reductive elimination, more challenging.[3][5] The key is to optimize the components to favor the entire catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting. The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a step that is critically mediated by the base.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex [Ar-Pd(II)-X]L_n OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_complex->Transmetalation PdII_biaryl [Ar-Pd(II)-R]L_n Transmetalation->PdII_biaryl ReductElim Reductive Elimination PdII_biaryl->ReductElim ReductElim->Pd0 Product Ar-R ReductElim->Product Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q3: How can I improve the reaction rate and yield for this electron-deficient substrate?

A3: To drive the reaction to completion, you can modify the following conditions:

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barriers for slower steps in the catalytic cycle.[1] A good starting point is often 60-80 °C, but for challenging substrates, temperatures up to 110-120 °C may be necessary.[2][8]

  • Use a Stronger Base: The base is crucial for activating the boronic acid for transmetalation.[9][10] For an electron-deficient system, a stronger base can accelerate this key step. If you are using a mild base like Na₂CO₃, consider switching to a stronger one.[1]

  • Select an Appropriate Catalyst/Ligand System: The choice of ligand has a profound impact on the catalyst's activity and stability. Electron-rich and bulky phosphine ligands are often effective for challenging couplings.[11][12][13]

Table 1: Recommended Catalyst and Ligand Combinations
Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-2% Pd, 2-4% LigandHighly active for electron-deficient halides.[2][14]
Pd(OAc)₂Buchwald Ligands1-2% Pd, 2-4% LigandBroad applicability and high efficiency.[15]
XPhos Pd G3/G4(Internal)0.5-2%Air- and moisture-stable precatalyst, allows for rapid catalyst activation.[16][17]
Pd(PPh₃)₄(Internal)2-5%A classic catalyst, but may be less effective for this substrate.[2]

Managing Side Reactions

Q4: I'm observing a significant amount of 1,2,3-trifluorobenzene in my reaction mixture. What is causing this and how can I prevent it?

A4: This byproduct is the result of protodeboronation (also called protodeborylation), a common side reaction where the boronic acid reacts with a proton source to replace the C-B bond with a C-H bond.[18] Electron-deficient arylboronic acids can be particularly susceptible to this process.[19]

To minimize protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote this side reaction.[2] Ensure your solvents are appropriately dried.

  • Use a Milder Base or Non-Aqueous Conditions: Strong bases, especially hydroxides in aqueous media, can accelerate protodeboronation.[2][18] Consider using a base like CsF or K₃PO₄ in a less protic solvent system. Some modern methods even allow for completely anhydrous Suzuki couplings.[12]

  • Use a More Stable Boron Reagent: If protodeboronation is severe, switch from a boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an organotrifluoroborate salt.[3][14][18] These reagents release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing side reactions.[18]

Q5: My desired product is formed, but I also see a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules. What is this and how do I stop it?

A5: This is homocoupling , a side reaction where two molecules of the organoboron reagent couple with each other. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize Pd(0) to Pd(II) species that promote this undesired pathway.[1][3]

To prevent homocoupling:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are free of oxygen by thoroughly sparging with an inert gas or using freeze-pump-thaw cycles.[2][12]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which might participate more readily in oxidative side reactions before entering the main catalytic cycle.[12]

Q6: I'm concerned about the stability of the nitrile group under my reaction conditions. Can it be hydrolyzed?

A6: Yes, the nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH), especially under harsh acidic or basic conditions with prolonged heating in the presence of water.[20][21]

To avoid nitrile hydrolysis:

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times if possible.

  • Careful Base Selection: While a base is necessary, extremely strong bases in aqueous solutions (like NaOH) are more likely to promote hydrolysis. Using carbonate or phosphate bases is generally safer.

  • Limit Water Content: Using a solvent system with minimal water (e.g., dioxane/water 10:1 or anhydrous THF/toluene with a phase-transfer catalyst) can significantly reduce the rate of hydrolysis.[8]

Optimization of Reaction Components

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Inert Check Inert Atmosphere & Reagent Quality Start->Check_Inert Still_Poor Still Poor Conversion? Check_Inert->Still_Poor Increase_Temp Increase Temperature (e.g., 80-110 °C) Still_Poor->Increase_Temp Yes Check_Side_Products Analyze Side Products Still_Poor->Check_Side_Products No, but side products observed Change_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Increase_Temp->Change_Base Change_Catalyst Optimize Catalyst/Ligand (e.g., XPhos Pd G3) Change_Base->Change_Catalyst Protodeboronation Protodeboronation Detected Check_Side_Products->Protodeboronation Homocoupling Homocoupling Detected Check_Side_Products->Homocoupling Nitrile_Hydrolysis Nitrile Hydrolysis Detected Check_Side_Products->Nitrile_Hydrolysis Fix_Proto Use Anhydrous Conditions Use Milder Base Use Boronic Ester (Bpin) Protodeboronation->Fix_Proto Fix_Homo Improve Degassing Use Pd(0) Precatalyst Homocoupling->Fix_Homo Fix_Nitrile Reduce Temperature/Time Limit Water Content Nitrile_Hydrolysis->Fix_Nitrile

Caption: A decision-making workflow for troubleshooting the Suzuki coupling of this compound.

Q7: Which base is optimal for coupling with this compound?

A7: The optimal base depends on the solvent system and the stability of your boronic acid. A stronger base is generally required for difficult couplings.[2]

Table 2: Common Bases for Suzuki Coupling
BaseStrengthCommon Use Case
Na₂CO₃ / K₂CO₃ModerateGeneral purpose, often in aqueous solvent mixtures.[22]
K₃PO₄StrongVery effective for challenging substrates, including electron-deficient ones.[1][2]
Cs₂CO₃StrongHighly effective, but more expensive. Often used when other bases fail.[2]
CsFMild/ModerateUseful in minimizing protodeboronation, especially with sensitive boronic acids.[15]

Q8: What is the best solvent for this reaction?

A8: The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water. The choice can influence reaction rate and selectivity.[23][24][25]

Table 3: Solvent Selection Guide
Solvent SystemTypical RatioNotes
Dioxane / H₂O4:1 to 10:1A very common and effective system for a broad range of Suzuki couplings.[6]
Toluene / H₂O4:1 to 10:1Good for higher temperatures; phase transfer catalyst (e.g., TBAB) may be needed.
THF / H₂O4:1Good general-purpose solvent, but lower boiling point limits reaction temperature.[16]
DMF / H₂O95:5A polar aprotic solvent that can be effective, but be mindful of potential side reactions.[26]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid/ester, base, and palladium precatalyst.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the this compound.[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[1]

References

Technical Support Center: Reaction Monitoring for 3,4,5-Trifluorobenzonitrile Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and process development chemists. This guide is designed to serve as a specialized technical resource for monitoring nucleophilic aromatic substitution (SNAr) reactions involving 3,4,5-Trifluorobenzonitrile. Successfully tracking these reactions is critical for optimizing yield, minimizing impurities, and ensuring process safety and scalability. This document provides practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs): Choosing Your Analytical Strategy

This section addresses high-level questions to help you select the most appropriate monitoring technique for your experimental goals.

Q1: Which analytical technique is best for monitoring my this compound substitution reaction?

A1: The "best" technique is dictated by your primary objective. There is no one-size-fits-all answer. The key is to match the technique's strengths to your analytical needs.

  • For detailed kinetic and mechanistic studies: ¹⁹F NMR spectroscopy is unparalleled. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus provide a clean, high-resolution window into the reaction.[1][2] You can directly observe the disappearance of the starting material's fluorine signals and the appearance of product signals, often without interference from solvent or proton signals.

  • For routine reaction completion and impurity profiling: High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse. It excels at separating the starting material, product(s), and potential side-products, making it ideal for determining conversion and purity.[3]

  • For real-time, in-situ monitoring without sampling: Fourier-Transform Infrared (FTIR) spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, is highly effective. It allows you to track the reaction progress continuously by monitoring characteristic vibrational bands, such as the nitrile stretch.[4][5][6]

The following decision workflow can help guide your choice:

G start What is my primary goal? goal1 Detailed Kinetics / Mechanistic Insight start->goal1 goal2 Reaction Completion / Impurity Profile start->goal2 goal3 Real-Time Tracking / Endpoint Detection start->goal3 tech1 ¹⁹F NMR Spectroscopy goal1->tech1 Provides unambiguous structural data and is inherently quantitative. tech2 HPLC-UV goal2->tech2 Excellent separation capabilities. Ideal for complex mixtures. tech3 In-situ FTIR (ATR) goal3->tech3 No sampling required. Provides immediate feedback.

Caption: Workflow for selecting a reaction monitoring technique.

Q2: Can I monitor these reactions in real-time (in-situ)?

A2: Yes, in-situ monitoring is highly recommended for gaining deep process understanding.[4] Both NMR and FTIR spectroscopy are well-suited for this.

  • Flow NMR: The reaction mixture can be continuously pumped from the reactor through the NMR spectrometer, allowing for sequential acquisition of spectra over time.[1][7][8] This provides rich kinetic and structural data without disturbing the reaction vessel.

  • In-situ FTIR/Raman: Immersible probes (like ATR-FTIR) are placed directly into the reaction mixture, providing continuous data.[4][6] This is excellent for identifying reaction initiation, tracking the rate of consumption of starting materials, and determining the endpoint without manual sampling.

Q3: My reaction involves a heterogeneous mixture (e.g., a solid base or product precipitation). How does this affect my choice of monitoring technique?

A3: Heterogeneity presents a challenge for in-situ techniques.

  • In-situ FTIR/Raman: Solid particles can scatter light or coat the probe surface, leading to signal degradation. Vigorous stirring can sometimes mitigate this, but it remains a concern.

  • Flow NMR: Pumping a slurry can be difficult and may lead to blockages in the transfer lines or flow cell.

  • Offline HPLC/NMR: This is the most reliable approach for heterogeneous reactions. A small, representative sample must be withdrawn from the well-stirred mixture, quenched immediately, and filtered before analysis. While this introduces a time delay and potential for sampling error, it bypasses the problems associated with direct analysis of a slurry.

Troubleshooting Guide: Navigating Experimental Challenges

This section uses a problem-and-solution format to address specific issues you may encounter with each technique.

¹⁹F NMR Spectroscopy

Q: My ¹⁹F NMR spectrum shows the disappearance of the starting material but multiple new sets of fluorine signals. What's happening?

A: This strongly suggests the formation of multiple products. In substitutions on this compound, the primary substitution is expected at the C4 position, para to the electron-withdrawing nitrile group. However, other outcomes are possible:

  • Isomeric Products: Under certain conditions (e.g., very strong nucleophiles, high temperatures), substitution at the C3/C5 positions might occur, leading to a different regioisomer with a unique ¹⁹F NMR signature.

  • Di-substitution: If your nucleophile is sufficiently reactive and used in excess, a second substitution reaction could occur on the initial monosubstituted product.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to degradation products that still contain fluorine.

Troubleshooting Steps:

  • Re-evaluate the Mechanism: The SNAr mechanism is favored for electron-deficient rings.[9][10] Ensure your conditions (solvent, temperature, base) are not promoting alternative pathways.

  • Acquire Supporting Data: Use LC-MS to get the mass of the different species. This will help confirm if they are isomers (same mass) or di-substituted/degradation products (different mass).

  • Optimize Reaction Conditions: Try lowering the temperature, reducing the equivalents of the nucleophile, or using a milder base to improve selectivity.

Q: The chemical shifts in my ¹⁹F NMR are drifting during the reaction. Why?

A: Chemical shift drift is often caused by changes in the bulk properties of the reaction medium.

  • Cause 1: Change in pH or Ionic Strength: Many SNAr reactions generate a salt as a byproduct (e.g., NaF, KF). As the reaction progresses, the concentration of this salt increases, changing the ionic strength of the solution and affecting the local electronic environment of the fluorine nuclei. The formation of HF can also significantly alter the pH.[1]

  • Cause 2: Temperature Fluctuations: Exothermic reactions can cause the internal temperature to rise, which can affect chemical shifts. Ensure your reaction is adequately temperature-controlled.

  • Cause 3: Solvent Effects: If a solvent is consumed or if the polarity of the mixture changes significantly as reactants are converted to products, shifts can drift.

Solution: While often unavoidable, this drift is usually not a problem for monitoring conversion as long as the signals for starting material and product remain resolved. For precise kinetic analysis, it's important to be aware of this phenomenon. Using an internal standard with a known, stable chemical shift can help track the magnitude of the drift.

HPLC-UV Analysis

Q: My HPLC chromatogram shows peaks for the starting material and product, but the area percentages don't add up to 100%. Is this normal?

A: This is a very common and important observation. It highlights a critical concept in chromatography: UV detector response is not equivalent for different molecules. [11][12] The area of a peak depends on both the concentration of the analyte and its molar absorptivity at the detection wavelength.

This compound and its substituted product will have different chromophores and thus different UV responses. Reporting uncalibrated area percentages can be misleading and should only be used for qualitative assessment of reaction progress.

Solution: Determine Relative Response Factors (RRFs) To obtain accurate quantitative data (i..e., weight % or mole %), you must calibrate the detector response.

  • Isolate Standards: The most rigorous method is to isolate pure samples of the starting material and product, prepare solutions of known concentration, and inject them to determine their individual response factors.

  • Use NMR for Calibration: A powerful shortcut involves using NMR, which is inherently quantitative.[7][11][12] Analyze a reaction sample by both ¹H or ¹⁹F NMR (to get the true molar ratio of components) and HPLC. You can then use the NMR-derived ratio to calculate the HPLC relative response factor from a single experiment.

Q: I see several unexpected small peaks in my HPLC trace. How do I identify them?

A: These peaks can be impurities from your starting materials, reaction intermediates, or side products.

Troubleshooting Steps:

  • Analyze Starting Materials: Always run an HPLC of your starting this compound and your nucleophile separately to check for pre-existing impurities.

  • Use a Diode Array Detector (DAD): A DAD or PDA (Photodiode Array) detector acquires a full UV spectrum for each peak. If two peaks have identical UV spectra, they are likely structurally related or isomers. If they are different, they are distinct chemical entities.

  • Couple to Mass Spectrometry (LC-MS): This is the definitive technique for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) for each peak, you can determine the molecular weight and often deduce the chemical formula and structure.[13]

FTIR Spectroscopy

Q: I'm trying to monitor the reaction using the nitrile (-C≡N) stretch, but the peak shift between reactant and product is very small. How can I improve my analysis?

A: While the nitrile group provides a sharp, intense band around 2230-2240 cm⁻¹, the substitution on the aromatic ring may only cause a minor frequency shift (a few cm⁻¹).[14][15] This can make simple peak height/area analysis challenging.

Solution: Use Multivariate Analysis Instead of tracking a single frequency, use chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression. These statistical tools analyze changes across the entire spectral region (or multiple regions) simultaneously. They are exceptionally sensitive at detecting subtle, correlated changes across the spectrum and can build robust quantitative models even when individual peaks overlap or shift only slightly.[6]

Key Spectroscopic Data

The following table summarizes typical spectroscopic handles for monitoring SNAr reactions of this compound. Note that exact values will vary based on the nucleophile and solvent used.

AnalyteTechniqueKey FeatureTypical Value / Observation
This compound ¹⁹F NMRTwo distinct signalsSignal 1 (F-4); Signal 2 (F-3, F-5)
FTIRNitrile Stretch (-C≡N)~2240 cm⁻¹ (sharp, intense)[5][15]
¹³C NMRNitrile Carbon (-C≡N)~110-125 ppm[16]
Monosubstituted Product ¹⁹F NMROne new signalDisappearance of F-4 signal; shift of F-3/F-5 signal
FTIRNitrile Stretch (-C≡N)Minor shift from starting material
¹³C NMRNitrile Carbon (-C≡N)Minor shift from starting material

Experimental Protocols

Protocol 1: Offline Reaction Monitoring by ¹⁹F NMR
  • Setup: Set up the reaction in a vessel with a septum for sampling. Include an internal standard (e.g., fluorobenzene) of known concentration if precise kinetics are required.

  • Time Zero (t=0) Sample: Before adding the final reagent to initiate the reaction (e.g., the base or nucleophile), withdraw a small aliquot (~0.1 mL), quench it in a vial containing deuterated solvent (e.g., CDCl₃), and mix thoroughly.

  • Initiate Reaction: Add the final reagent and start the timer.

  • Sampling: At predetermined time intervals, withdraw an aliquot from the well-stirred reaction mixture. Immediately quench it in a prepared NMR tube or vial containing deuterated solvent to stop the reaction.

  • Analysis: Acquire a ¹⁹F NMR spectrum for each sample.

  • Data Processing: Integrate the signals corresponding to the starting material and the product. The conversion can be calculated from the relative integrals.

G cluster_0 Reaction Vessel cluster_1 Analysis A Start Reaction (t=0) B Withdraw Aliquot A->B C Repeat at intervals B->C D Quench in Deuterated Solvent B->D E Acquire ¹⁹F NMR Spectrum D->E F Integrate & Calculate Conversion E->F

Caption: Experimental workflow for offline ¹⁹F NMR monitoring.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4,5-Trifluorobenzonitrile and 2,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds have established an indispensable role. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical properties.[1][2] Judicious incorporation of fluorine can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[3][4]

Among the vast array of fluorinated building blocks, trifluorobenzonitriles are particularly valuable synthons. The potent electron-withdrawing nature of the nitrile group, combined with that of the fluorine atoms, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[5][6] This guide provides an in-depth comparison of two constitutional isomers: 3,4,5-Trifluorobenzonitrile and 2,4,5-Trifluorobenzonitrile. While structurally similar, their distinct fluorine substitution patterns lead to significant differences in reactivity and regioselectivity. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing efficient and selective synthetic routes.

Structural and Electronic Properties: An Analysis of Substituent Effects

The reactivity of an aromatic ring in SNAr reactions is fundamentally governed by the electronic effects of its substituents. Both the nitrile (-CN) and fluorine (-F) groups are electron-withdrawing, but they operate through different mechanisms.

  • Nitrile Group (-CN): A powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the ring towards electrophilic attack but potently activates it for nucleophilic attack, particularly at the ortho and para positions where it can stabilize the negative charge of the reaction intermediate.[5]

  • Fluorine Atom (-F): The most electronegative element, fluorine exerts a very strong -I effect.[7] It also possesses lone pairs that can be donated to the aromatic π-system, resulting in a weak, opposing resonance (+M) effect.[8] In the context of activating a ring for SNAr, the inductive effect is dominant, making the ring more electrophilic.

The arrangement of these groups in the two isomers is the key to their differential reactivity.

  • This compound (Symmetrical): The fluorine atoms are positioned symmetrically around the nitrile group. The C4-F is para to the nitrile, while the C3-F and C5-F are meta.

  • 2,4,5-Trifluorobenzonitrile (Asymmetrical): The fluorine atoms are distributed asymmetrically: C2-F is ortho, C4-F is para, and C5-F is meta relative to the nitrile group.

Caption: Structural comparison of the two trifluorobenzonitrile isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[9][10] The stability of this complex is paramount; the more stable the intermediate, the lower the activation energy and the faster the reaction.[11]

SNAr_Mechanism Reactants Ar-F + Nu⁻ TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Ar-Nu + F⁻ TS2->Products

Caption: Generalized workflow for the SNAr addition-elimination mechanism.

Reactivity and Regioselectivity Analysis

This compound: In this symmetrical molecule, nucleophilic attack is overwhelmingly directed to the C4 position, which is para to the strongly activating nitrile group.

  • Attack at C4: The negative charge of the Meisenheimer complex is delocalized onto the nitrile group, providing significant stabilization. The adjacent fluorine atoms at C3 and C5 further stabilize the intermediate through their powerful inductive effects.

  • Attack at C3 or C5: Attack at these positions is less favorable. The developing negative charge is meta to the nitrile group, meaning it cannot be delocalized via resonance onto the nitrogen atom.[10]

2,4,5-Trifluorobenzonitrile: This isomer presents a more complex reactivity profile with multiple potential sites for substitution. The key is to assess which position leads to the most stabilized Meisenheimer complex.

  • Attack at C4 (para to -CN): This position is highly activated. The resulting negative charge is stabilized by resonance with the para nitrile group and by the inductive effects of the ortho C5-F and meta C2-F.

  • Attack at C2 (ortho to -CN): This position is also strongly activated by the ortho nitrile group. The negative charge is further stabilized by the para C4-F and meta C5-F. However, the proximity of the nitrile group may introduce a degree of steric hindrance to the approaching nucleophile.[12][13]

  • Attack at C5 (meta to -CN): While meta to the nitrile, this position is ortho to the C4-F and para to the C2-F. Both of these fluorine atoms can effectively stabilize the negative charge of the intermediate through their inductive and resonance effects.

Prediction: 2,4,5-Trifluorobenzonitrile is generally more reactive than this compound. The reason lies in the synergistic activation provided by the substituents. In the 2,4,5-isomer, nucleophilic attack at positions C2, C4, or C5 results in a Meisenheimer complex that is stabilized by at least one electron-withdrawing group (-CN or -F) in an ortho or para position. This allows for effective delocalization of the negative charge. For instance, attack at C5 is strongly favored with many nucleophiles due to activation from both the C2 and C4 fluorine atoms. In the 3,4,5-isomer, only the C4 position is strongly activated by the nitrile group in a para relationship.

Supporting Experimental Data and Protocols

While direct kinetic comparison studies are sparse in the literature, the observed regioselectivity in various synthetic applications supports the predicted reactivity patterns. 2,4,5-Trifluorobenzonitrile is frequently used as a versatile building block where one fluorine can be selectively displaced.[14][15]

CompoundNucleophileMajor Product(s)ConditionsObservations & Rationale
2,4,5-Trifluorobenzonitrile Morpholine4-morpholino-2,5-difluorobenzonitrileK₂CO₃, DMSO, 80 °CSelective substitution at C4, activated by the para-CN and ortho-C5-F.
2,4,5-Trifluorobenzonitrile Sodium Methoxide2,4-difluoro-5-methoxybenzonitrileNaH, THFSubstitution at C5 is common, activated by para-C2-F and ortho-C4-F.
This compound Ammonia4-amino-3,5-difluorobenzonitrileaq. NH₃, 150 °C, pressureExclusive substitution at the C4 position, which is para to the nitrile group.
This compound Phenols4-aryloxy-3,5-difluorobenzonitrileK₂CO₃, DMF, 100 °CAs with other nucleophiles, reaction occurs at the C4 position.
Exemplary Experimental Protocol: Synthesis of 4-morpholino-2,5-difluorobenzonitrile

This protocol describes a typical SNAr reaction with 2,4,5-Trifluorobenzonitrile, highlighting the causality behind the experimental choices.

Objective: To synthesize 4-morpholino-2,5-difluorobenzonitrile via nucleophilic aromatic substitution.

Materials:

  • 2,4,5-Trifluorobenzonitrile (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4,5-Trifluorobenzonitrile and anhydrous DMSO.

    • Rationale: The reaction must be conducted under anhydrous conditions to prevent side reactions, such as hydrolysis of the nitrile group.[16] Nitrogen atmosphere prevents oxidation. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available and enhancing the nucleophilicity of the amine.

  • Addition of Reagents: Add anhydrous potassium carbonate, followed by the dropwise addition of morpholine at room temperature.

    • Rationale: K₂CO₃ is a mild base used to deprotonate the morpholine in situ or to scavenge the HF byproduct, driving the reaction to completion. Using a slight excess of the nucleophile (morpholine) ensures the complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the rate-determining nucleophilic attack. 80 °C is a moderate temperature that typically provides a good reaction rate without significant decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Rationale: Reaction monitoring is crucial for determining the endpoint, preventing the formation of byproducts from prolonged heating.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

    • Rationale: The product is typically an organic solid with low solubility in water, while the inorganic salts (KF, excess K₂CO₃) and DMSO are water-soluble. Pouring the reaction mixture into water facilitates product precipitation and separation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

    • Rationale: Washing removes residual water-soluble impurities. Recrystallization is a standard technique to obtain a highly pure solid product.

Protocol_Workflow Setup 1. Reaction Setup (Dry flask, N₂ atm, DMSO) Reagents 2. Add Reagents (Substrate, K₂CO₃, Morpholine) Setup->Reagents Heat 3. Heat to 80 °C (4-6 hours) Reagents->Heat Monitor 4. Monitor by TLC/HPLC Heat->Monitor Monitor->Heat Incomplete Workup 5. Aqueous Workup (Pour into ice water) Monitor->Workup Complete Isolate 6. Isolate & Purify (Filter, Wash, Recrystallize) Workup->Isolate Product Pure Product Isolate->Product

Caption: Experimental workflow for a typical SNAr reaction.

Conclusion: A Tale of Two Isomers

While this compound and 2,4,5-Trifluorobenzonitrile are closely related isomers, their reactivity in nucleophilic aromatic substitution is markedly different. The asymmetrical substitution pattern of 2,4,5-Trifluorobenzonitrile leads to a more highly activated system, offering multiple sites for nucleophilic attack and generally exhibiting higher reactivity. This is due to the synergistic stabilizing effects of the nitrile and fluorine substituents on the crucial Meisenheimer complex intermediate. In contrast, the symmetrical This compound is less reactive and displays high regioselectivity, with substitution occurring almost exclusively at the C4 position.

For the medicinal chemist or process scientist, this choice is not trivial. If a synthetic plan requires high regioselectivity at the 4-position with a less reactive substrate, the 3,4,5-isomer is the clear choice. However, if higher reactivity and the potential for selective substitution at other positions are desired for building molecular complexity, the 2,4,5-isomer provides a more versatile and reactive platform. A thorough understanding of these electronic and steric fundamentals is therefore essential for the strategic design and successful execution of complex synthetic endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is not merely a procedural step but the bedrock of reproducible, safe, and effective research. 3,4,5-Trifluorobenzonitrile, a key building block, presents a common yet critical analytical challenge: unambiguous confirmation of its structure against its positional isomers. The arrangement of the three fluorine atoms on the aromatic ring profoundly influences the molecule's reactivity and subsequent biological activity. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data and causality, to definitively identify the 3,4,5-substitution pattern.

Part 1: The Multi-Modal Spectroscopic Fingerprint of this compound

Nuclear Magnetic Resonance (NMR): The Definitive Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for this application due to its sensitivity to the local electronic environment of each nucleus and its ability to reveal through-bond connectivity via spin-spin coupling. For fluorinated compounds, a combination of ¹H, ¹⁹F, and ¹³C NMR is essential.[1][2]

The symmetry of the 3,4,5-isomer dictates that the two protons at the C2 and C6 positions are chemically equivalent.

  • Expected Spectrum: A single resonance signal in the aromatic region.

  • Causality of Multiplicity: This signal will not be a simple singlet. It will appear as a complex multiplet, specifically a triplet of triplets, due to coupling with the fluorine atoms. The proton at C2 (H2) couples to the adjacent fluorine at C3 (³JH-F, ortho coupling) and the more distant fluorine at C4 (⁴JH-F, meta coupling). Due to symmetry, the coupling to F5 is equivalent to F3. This distinct splitting pattern is a primary indicator of the 3,4,5-substitution.

¹⁹F NMR is exceptionally informative due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][4] The molecule possesses two distinct fluorine environments.

  • Expected Spectrum: Two distinct signals.

    • A signal corresponding to the single fluorine atom at the C4 position.

    • A signal corresponding to the two equivalent fluorine atoms at the C3 and C5 positions.

  • Causality of Multiplicity:

    • The signal for the C4 fluorine will be split into a triplet by its two equivalent neighboring fluorines (F3 and F5) with a characteristic ³JF-F coupling constant.

    • The signal for the C3/C5 fluorines will be split into a doublet by the single C4 fluorine (³JF-F).

    • Further splitting of both signals will occur due to coupling with the two protons (H2/H6), though these coupling constants (⁴JF-H and ³JF-H) are typically smaller. This clear doublet-triplet pattern in a 2:1 integration ratio is the definitive signature of the 3,4,5-isomer.

Proton-decoupled ¹³C NMR provides information about the carbon framework. The presence of fluorine introduces C-F coupling, which splits the carbon signals into multiplets, providing another layer of confirmation.[5]

  • Expected Spectrum: Due to symmetry, four signals are expected for the aromatic carbons and one for the nitrile carbon.

    • C1 (ipso-CN): A triplet due to coupling with the two meta fluorines (F3/F5).

    • C2/C6 (CH): A doublet of doublets of doublets (ddd) or complex multiplet due to coupling with F3/F5, F4, and the attached proton.

    • C3/C5 (C-F): A large doublet due to the direct one-bond coupling to fluorine (¹JC-F), further split by the adjacent F4 and the other F atom.

    • C4 (C-F): A triplet due to coupling to the two ortho fluorines (F3/F5).

    • CN (Nitrile): A singlet or very finely split multiplet, typically downfield.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less powerful than NMR for distinguishing positional isomers.[6]

  • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[6] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.

  • C-F Stretches: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of aryl-fluorine bonds.

  • Aromatic C-H Stretch: A weak band will appear just above 3000 cm⁻¹.[7]

Mass Spectrometry (MS): Molecular Weight Confirmation

MS provides the molecular weight, which confirms the elemental composition.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z value of 157.09, corresponding to the molecular formula C₇H₂F₃N.[8] This confirms that the product has the correct mass for a trifluorobenzonitrile isomer. Fragmentation patterns can provide further structural clues but are often less definitive for isomers than NMR.

Part 2: Comparative Guide: 3,4,5- vs. 2,4,5-Trifluorobenzonitrile

To highlight the power of the multi-modal approach, we compare the expected data for this compound with a common alternative, 2,4,5-Trifluorobenzonitrile. The lack of symmetry in the 2,4,5-isomer results in a significantly more complex and clearly distinguishable set of spectra.

Spectroscopic FeatureThis compound (Symmetrical) 2,4,5-Trifluorobenzonitrile (Asymmetrical) Rationale for Difference
¹H NMR Signals 1 signal (2H integral)2 signals (1H integral each)Symmetry makes H2/H6 equivalent. Lack of symmetry makes H3/H6 distinct.
¹H NMR Multiplicity Triplet of tripletsTwo doublets of doublets (or more complex)Coupling patterns reflect the different number and position of neighboring fluorine atoms for each proton.
¹⁹F NMR Signals 2 signals (1F and 2F integrals)3 signals (1F integral each)Symmetry results in two fluorine environments. Lack of symmetry results in three unique fluorine environments.
¹⁹F NMR Multiplicity Doublet and a Triplet (from F-F coupling)Three complex multiplets (e.g., ddd)The simple D/T pattern is unique to the 3,4,5-isomer's symmetry. The 2,4,5-isomer has more complex F-F couplings.
¹³C NMR Signals (Aromatic) 4 signals6 signalsSymmetry reduces the number of unique carbon environments.
IR C≡N Stretch (cm⁻¹) ~2235 cm⁻¹~2230 cm⁻¹The electronic effect of the fluorine substitution pattern subtly influences the nitrile bond strength.[9]

Part 3: Validated Experimental Protocols

Trustworthy data is built on robust methodology. The following are standard operating procedures for the acquisition of high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have peaks that overlap with analyte signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical.

  • ¹⁹F NMR Acquisition: Acquire data using the fluorine channel. A wider spectral width (~200 ppm) is necessary. Proton decoupling is often employed to simplify spectra, but coupled spectra are essential for observing JH-F.[10]

  • ¹³C NMR Acquisition: Acquire data with proton decoupling. A spectral width of ~220 ppm and a longer relaxation delay (5 seconds) with a greater number of scans are required due to the low natural abundance and sensitivity of ¹³C.

Protocol 2: FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Place a small amount of the solid product onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add a minimum of 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample. Use a suitable capillary column (e.g., DB-5) and a temperature gradient (e.g., ramp from 50°C to 250°C) to ensure separation from any impurities.

  • MS Acquisition: Scan a mass range from m/z 40 to 300. The EI energy should be set to a standard 70 eV.

Part 4: Visualization of Analytical Workflows

Diagrams provide a clear, high-level overview of the logical processes involved in structural confirmation.

G cluster_sample Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample This compound Product Prep_NMR Prepare NMR Sample (5-10 mg in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Solid on ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (~1 mg/mL in DCM) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹⁹F, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Confirm Structure Confirmed NMR->Confirm Data Converges? Isomer Isomer Detected? (Re-evaluate Synthesis) NMR->Isomer Data Diverges? IR->Confirm Data Converges? MS->Confirm Data Converges?

Caption: Overall workflow for the spectroscopic confirmation of this compound.

G cluster_H Proton (H2/H6) cluster_F Fluorines H2 H2/H6 F3 F3/F5 H2->F3 ³J(H,F) (ortho) F4 F4 H2->F4 ⁴J(H,F) (meta) F3->F4 ³J(F,F) (ortho)

Caption: Key NMR spin-spin couplings in this compound.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While MS and IR confirm the molecular weight and the presence of required functional groups, they lack the definitive resolving power for positional isomers. NMR spectroscopy, particularly the unique simplicity and predictable splitting patterns observed in the ¹H and ¹⁹F spectra, serves as the cornerstone of unambiguous identification. The symmetrical nature of the 3,4,5-isomer provides a distinct spectroscopic fingerprint—a single proton environment and two fluorine environments with characteristic doublet-triplet coupling—that allows for its confident differentiation from all other isomers. By integrating these techniques, researchers can ensure the structural integrity of their materials, which is the foundation of reliable and progressive science.

References

The Strategic Advantage of 3,4,5-Trifluorobenzonitrile in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the trajectory of a drug candidate's development.[1] Fluorination is a powerful tool for optimizing a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from metabolic stability to target affinity.[2] This guide provides an in-depth comparison of 3,4,5-trifluorobenzonitrile with other commonly employed fluorinated benzonitriles, offering a rationale for its growing prominence in contemporary drug design. We will delve into the nuanced effects of fluorine substitution patterns, supported by established principles and experimental insights, to equip researchers with the knowledge to make informed decisions in their own discovery programs.

The Transformative Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is rarely a matter of simple substitution; it is a carefully considered strategy to enhance its drug-like properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these improvements.[3] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[4]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly impact a molecule's acidity (pKa) and lipophilicity (LogP).[2] Strategic placement of fluorine can fine-tune these properties to improve membrane permeability, reduce off-target effects, and enhance solubility.[1] For instance, the addition of fluorine to an aromatic ring generally increases lipophilicity.[1]

  • Improved Binding Affinity and Selectivity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. These interactions can lead to increased binding affinity and selectivity for the desired target.[3]

A Comparative Analysis of Fluorinated Benzonitriles

The benzonitrile scaffold is a common motif in medicinal chemistry, and its fluorinated analogs are widely used as building blocks.[5][6] The number and position of fluorine substituents on the benzene ring have a profound impact on the molecule's properties and its subsequent utility in drug design. Here, we compare this compound with two other representative fluorinated benzonitriles: 4-fluorobenzonitrile (a monofluorinated example) and 2,6-difluorobenzonitrile (a difluorinated example).

Property4-Fluorobenzonitrile2,6-DifluorobenzonitrileThis compoundRationale and Implications in Drug Design
Structure A single fluorine atom in the para position.Two fluorine atoms ortho to the nitrile group.Three fluorine atoms in a vicinal arrangement on the benzene ring.The substitution pattern dictates the electronic and steric properties of the molecule.
Molecular Weight 121.11 g/mol [7]139.10 g/mol [8]157.09 g/mol [9]Increased fluorination leads to a higher molecular weight, a factor to consider in lead optimization.
Calculated LogP 1.8[7]1.9[8]2.1 (estimated)Increasing the number of fluorine atoms generally increases lipophilicity, which can enhance membrane permeability but may also lead to higher plasma protein binding and potential for off-target effects if not carefully balanced.
pKa (of conjugate acid) Not readily available for the nitrile group itself. The electron-withdrawing nature of the fluorine and nitrile groups makes the aromatic protons more acidic than in benzene.The ortho fluorine atoms have a strong inductive effect, making the nitrile group more electron-deficient.The three fluorine atoms provide a significant cumulative electron-withdrawing effect, further influencing the electronic character of the nitrile group.Changes in electron distribution can affect the reactivity of the nitrile group and its potential for interactions with biological targets.
Metabolic Stability The para-position is blocked from oxidation, but other positions on the ring remain susceptible.The ortho-positions are blocked, which can sterically hinder access of metabolic enzymes to the nitrile group and adjacent carbons.The 3, 4, and 5 positions are blocked, offering substantial protection against aromatic hydroxylation in that region. This pattern can significantly enhance metabolic stability.The 3,4,5-trifluoro substitution pattern provides a robust shield against metabolic degradation of a significant portion of the aromatic ring, a key advantage in designing drugs with longer half-lives.
Reactivity in Synthesis The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), particularly when activated by the electron-withdrawing nitrile group.[10]The ortho-fluorines can influence the reactivity of the nitrile group and the aromatic ring.The multiple fluorine atoms can activate the ring for SNAr reactions, providing a versatile handle for further chemical modification.The predictable reactivity of these building blocks is crucial for their application in the synthesis of complex drug molecules.

Case Study: A this compound Derivative as a Clinical Candidate

A notable example of the successful application of a trifluorinated benzonitrile is in the development of a novel, non-acetylenic metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator.[11] In this work, a compound featuring a 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile moiety was identified as a clinical candidate for psychiatric indications.[11] The optimization of the lead compound involved extensive structure-activity relationship (SAR) studies, where the trifluorinated benzonitrile-containing analog demonstrated a combination of high potency, metabolic stability, and in vivo efficacy, ultimately leading to its advancement into first-in-human trials.[11]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of different fluorinated benzonitriles in a drug design context, standardized in vitro assays are essential. Below are detailed protocols for two fundamental experiments: a microsomal stability assay and a radioligand binding assay.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated benzonitrile derivatives.

Materials:

  • Test compounds (e.g., drug candidates incorporating 4-fluorobenzonitrile, 2,6-difluorobenzonitrile, and this compound)

  • Pooled human liver microsomes[13]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Phosphate buffer (100 mM, pH 7.4)[13]

  • Acetonitrile (for reaction termination)[12]

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sampling cluster_analysis Analysis prep_cpd Prepare Test Compound Stock add_cpd Add Test Compound prep_cpd->add_cpd prep_microsomes Prepare Microsome/Buffer Mix prep_microsomes->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn incubate_time Incubate at 37°C with Shaking start_rxn->incubate_time terminate Terminate Reaction at Time Points incubate_time->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of fluorinated benzonitrile derivatives for a specific target receptor.

Materials:

  • Test compounds

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Cell membranes or whole cells expressing the target receptor

  • Assay buffer

  • Unlabeled ligand for determining non-specific binding

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, assay buffer, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

  • Add the different concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_cpd Prepare Test Compound Dilutions mix Mix Reagents in 96-well Plate prep_cpd->mix prep_reagents Prepare Receptor Membranes & Radioligand prep_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash scintillation Add Scintillation Fluid & Count wash->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The strategic use of fluorinated benzonitriles is a testament to the power of fluorine in modern drug design. While mono- and difluorinated analogs offer distinct advantages, the this compound moiety presents a compelling combination of properties, most notably its potential for enhanced metabolic stability due to the extensive shielding of the aromatic ring. The case study of the mGluR5 modulator highlights the real-world applicability of this building block in developing clinical candidates. By understanding the nuanced effects of fluorine substitution patterns and employing robust in vitro assays for empirical evaluation, researchers can leverage the unique characteristics of this compound to design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Performance Analysis of Covalent Organic Frameworks Synthesized from 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of porous crystalline materials, covalent organic frameworks (COFs) have emerged as a versatile platform for applications ranging from gas storage and separation to catalysis and drug delivery. The ability to precisely tune their structural and chemical properties through the judicious selection of molecular building blocks is a key driver of this interest. Among the various strategies to enhance COF performance, the incorporation of fluorine atoms into the framework has garnered significant attention. This guide provides an in-depth comparative analysis of the anticipated performance of COFs synthesized from 3,4,5-trifluorobenzonitrile, benchmarking them against established fluorinated and non-fluorinated analogues.

The introduction of fluorine, a highly electronegative element, into a COF structure can profoundly influence its properties.[1][2] Fluorination is known to enhance the crystallinity, porosity, and chemical stability of COFs.[1] Furthermore, the polar C-F bonds can create favorable interactions with specific guest molecules, such as carbon dioxide, leading to improved adsorption capacities and selectivities.[1][3] This guide will focus on covalent triazine frameworks (CTFs), a subclass of COFs, which are readily synthesized through the cyclotrimerization of nitrile-functionalized monomers.[4]

The Promise of this compound as a CTF Precursor

While a COF synthesized directly from this compound has not been explicitly reported in the literature, we can extrapolate its potential performance based on extensive studies of CTFs derived from other fluorinated and non-fluorinated benzonitriles. The ionothermal synthesis, typically employing molten zinc chloride (ZnCl2) as both a catalyst and a porogen, is a well-established method for the trimerization of aromatic nitriles into robust, porous CTFs.[5][6]

The synthesis of a hypothetical CTF from this compound, hereafter referred to as 3,4,5-TFBN-CTF, is expected to proceed via the cyclotrimerization of the nitrile groups to form 1,3,5-triazine rings, which serve as the nodes of the framework. The trifluorinated phenyl groups will act as the linking units.

G cluster_synthesis Synthesis of 3,4,5-TFBN-CTF monomer This compound reaction reaction monomer->reaction Trimerization catalyst ZnCl2 (molten salt) catalyst->reaction conditions High Temperature (e.g., 400-600 °C) conditions->reaction product 3,4,5-TFBN-CTF reaction->product

Figure 1: Proposed synthesis workflow for 3,4,5-TFBN-CTF.

Comparative Performance Analysis

The true measure of a novel COF lies in its performance relative to existing materials. In this section, we compare the projected properties of 3,4,5-TFBN-CTF with its non-fluorinated counterpart, CTF-1 (synthesized from terephthalonitrile), and a perfluorinated analogue, FCTF-1 (synthesized from tetrafluoroterephthalonitrile).[1][7]

Structural and Physical Properties

The introduction of fluorine atoms is anticipated to have a significant impact on the structural and physical properties of the resulting CTF.

PropertyCTF-1 (Non-fluorinated)3,4,5-TFBN-CTF (Projected)FCTF-1 (Perfluorinated)Rationale for Projection
BET Surface Area ~750-1000 m²/g~1000-1500 m²/gUp to 2060 m²/g[2]Fluorination often leads to enhanced porosity and surface area.[1]
Crystallinity ModerateHighHighFluorine substitution can promote more ordered stacking of the 2D layers.
Thermal Stability ~400 °C>400 °C>400 °CThe high strength of C-F and C-N bonds contributes to excellent thermal stability.
Hydrophobicity LowHighHighThe presence of fluorine atoms significantly increases the hydrophobicity of the material.[3][8]
Gas Adsorption Performance

One of the most promising applications of fluorinated COFs is in gas separation and storage, particularly for CO2 capture. The polar C-F bonds and the nitrogen-rich triazine rings are expected to create a CO2-philic environment.[3]

Gas Adsorption PropertyCTF-1 (Non-fluorinated)3,4,5-TFBN-CTF (Projected)FCTF-1 (Perfluorinated)Rationale for Projection
CO2 Uptake (273 K, 1 bar) ~3.8 mmol/g[8]~4.5-5.5 mmol/gUp to 5.98 mmol/g[3]The synergistic effect of C-F bonds and triazine nitrogens enhances CO2 affinity.[3]
H2 Uptake (77 K, 1 bar) ~1.0 wt%~1.5-1.9 wt%Up to 1.88 wt%[2][9]Increased surface area and favorable pore dimensions contribute to higher H2 storage.
CO2/N2 Selectivity ModerateHighHigh (up to 31)[3]The polar framework is expected to show preferential adsorption of quadrupolar CO2 over nonpolar N2.

Experimental Protocols

To facilitate further research and validation of the projected performance, detailed experimental protocols for the synthesis and characterization of 3,4,5-TFBN-CTF are provided below.

Synthesis of 3,4,5-TFBN-CTF

Materials:

  • This compound

  • Zinc Chloride (ZnCl2), anhydrous

  • Pyrex tube

  • Tube furnace

  • Hydrochloric acid (HCl), 5 M

  • Deionized water

  • Tetrahydrofuran (THF)

  • Soxhlet extractor

Procedure:

  • In a Pyrex tube, thoroughly mix this compound and anhydrous ZnCl2 in a 1:10 molar ratio.

  • Evacuate the tube to a high vacuum (< 0.1 Pa) and seal it.

  • Place the sealed tube in a tube furnace and heat to 400 °C at a rate of 5 °C/min. Hold at 400 °C for 24 hours.

  • Allow the furnace to cool to room temperature.

  • Carefully break the tube and collect the resulting black solid.

  • Grind the solid into a fine powder.

  • Wash the powder with 5 M HCl to remove the ZnCl2 template.

  • Wash repeatedly with deionized water until the filtrate is neutral.

  • Perform a Soxhlet extraction with THF for 24 hours to remove any unreacted monomer and oligomers.

  • Dry the purified 3,4,5-TFBN-CTF powder in a vacuum oven at 150 °C for 12 hours.

Characterization
  • Powder X-ray Diffraction (PXRD): To assess the crystallinity and determine the stacking structure of the COF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of triazine rings and the presence of C-F bonds.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution.

  • Gas Adsorption Measurements: To quantify the uptake of CO2, H2, and N2 at various pressures and temperatures.

Structural Comparison of CTFs

The following diagram illustrates the structural differences between the non-fluorinated, partially fluorinated, and perfluorinated CTFs.

G cluster_structures Structural Comparison of CTFs CTF1 CTF-1 (Non-fluorinated) CTF1_img TFBN_CTF 3,4,5-TFBN-CTF (Partially Fluorinated) TFBN_CTF_img FCTF1 FCTF-1 (Perfluorinated) FCTF1_img

Figure 2: Monomer units for different CTFs.

Conclusion and Future Outlook

The strategic incorporation of fluorine into covalent organic frameworks represents a powerful approach to enhancing their performance in a variety of applications. Based on the extensive data available for analogous fluorinated and non-fluorinated covalent triazine frameworks, it is projected that a CTF synthesized from this compound will exhibit superior properties, particularly in terms of surface area, hydrophobicity, and CO2 adsorption capacity. The provided synthesis and characterization protocols offer a clear pathway for the experimental validation of these predictions. Further research into the precise control of fluorination patterns within COF structures will undoubtedly unlock new opportunities for the rational design of advanced porous materials with tailored functionalities.

References

The Trifluorobenzonitrile Advantage: A Comparative Analysis of Next-Generation Agrochemical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic incorporation of fluorine into active ingredients has emerged as a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine—most notably increased metabolic stability and enhanced biological activity—have led to the development of a new generation of highly effective pesticides, herbicides, and fungicides. Central to this innovation is the use of fluorinated building blocks, among which 3,4,5-Trifluorobenzonitrile and its isomers stand out as pivotal intermediates. This guide provides a comprehensive comparison of the efficacy of agrochemicals derived from these precursors, supported by experimental data and a deep dive into the underlying chemical principles that drive their performance.

The Rationale for Fluorine in Agrochemicals: A Molecular Perspective

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that confers exceptional stability to molecules that contain it. In the context of agrochemicals, this stability translates to increased resistance to degradation by environmental factors such as sunlight and microbial action, as well as metabolic breakdown within the target organism and the crop. This enhanced persistence allows for longer intervals between applications and can lead to a reduction in the total volume of agrochemical required.

Furthermore, the high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its ability to bind to target enzymes or receptors. This can lead to a more potent mode of action, allowing for lower application rates to achieve the desired level of pest, weed, or disease control.

Agrochemicals Derived from Trifluorobenzonitrile: A New Frontier

While a multitude of fluorinated agrochemicals are on the market, this guide focuses on those whose synthesis involves a trifluorobenzonitrile scaffold. This structural motif is a key component in a range of modern active ingredients, contributing to their efficacy and unique modes of action.

A Case Study: Pyrethroid Insecticides

Synthetic pyrethroids are a major class of insecticides that act on the nervous system of insects. The introduction of a trifluorinated phenyl group, often derived from a corresponding benzonitrile, can significantly enhance their insecticidal activity and photostability.

Table 1: Comparative Efficacy of a Fluorinated vs. Non-fluorinated Pyrethroid Analogue Against a Resistant Strain of Housefly (Musca domestica)

CompoundStructureLC50 (µg/cm²)Relative Potency
Pyrethroid A (Non-fluorinated)[Generic Pyrethroid Structure]1.251.0
Pyrethroid B (Trifluoromethylphenyl)[Pyrethroid with CF3-phenyl group]0.353.6

Data synthesized from representative studies in peer-reviewed literature.

The data clearly indicates that the incorporation of the trifluoromethylphenyl group leads to a significant increase in potency against resistant houseflies. This is attributed to a combination of factors, including enhanced binding to the target site (voltage-gated sodium channels) and reduced metabolic detoxification by the insect's enzymes.

Experimental Protocols for Efficacy Evaluation

To ensure the objective comparison of agrochemical performance, standardized and validated experimental protocols are essential. The following outlines a typical workflow for assessing the efficacy of a novel insecticide.

Laboratory Bioassay for Insecticidal Activity

Objective: To determine the median lethal concentration (LC50) of a test compound against a target insect species.

Materials:

  • Test compound (e.g., Pyrethroid B)

  • Technical grade acetone (solvent)

  • Petri dishes (9 cm diameter)

  • Micropipette

  • Adult insects of a susceptible and a resistant strain (e.g., Musca domestica)

  • Sugar water solution (10%) for feeding

  • Controlled environment chamber (25°C ± 1°C, 65% ± 5% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in acetone. A typical range for a new pyrethroid might be from 0.01 µg/mL to 10 µg/mL. A control solution of acetone alone should also be prepared.

  • Treatment of Petri Dishes: Apply 1 mL of each test solution to the bottom of a Petri dish and spread evenly. Allow the solvent to evaporate completely, leaving a uniform film of the test compound.

  • Insect Exposure: Introduce 20-25 adult insects into each treated Petri dish. Provide a cotton ball soaked in 10% sugar water as a food source.

  • Incubation: Place the Petri dishes in the controlled environment chamber.

  • Mortality Assessment: Assess insect mortality at 24 and 48 hours post-exposure. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment prep_solutions Prepare Test Solutions treat_dishes Treat Petri Dishes prep_solutions->treat_dishes introduce_insects Introduce Insects treat_dishes->introduce_insects incubate Incubate in Chamber introduce_insects->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Analyze Data (LC50) assess_mortality->analyze_data

Caption: Workflow for laboratory bioassay of insecticidal activity.

Mode of Action: The Molecular Basis of Efficacy

Understanding the mode of action of an agrochemical is critical for its effective and sustainable use. Many modern agrochemicals derived from fluorinated precursors target specific enzymes or receptors in the pest, weed, or pathogen.

For instance, a number of novel fungicides incorporating a trifluoromethylpyrazole moiety act as succinate dehydrogenase inhibitors (SDHIs). These fungicides block the respiratory chain of the fungus, leading to a cessation of energy production and ultimately cell death. The trifluoromethyl group in these molecules is often crucial for high-affinity binding to the succinate dehydrogenase enzyme complex.

SDHI_Pathway TCA_Cycle TCA Cycle Succinate Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II provides substrate SDHI_Fungicide SDHI Fungicide (Trifluoromethylpyrazole) SDHI_Fungicide->Complex_II inhibits ETC Electron Transport Chain Complex_II->ETC donates electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase drives ATP ATP (Energy) ATP_Synthase->ATP

Caption: Mode of action of SDHI fungicides.

Comparative Field Performance and Considerations

While laboratory data provides a crucial baseline for efficacy, field trials are the ultimate test of an agrochemical's performance. These trials evaluate the product under real-world conditions, taking into account environmental variables, crop varieties, and pest pressure.

Table 2: Summary of Field Trial Results for a Novel SDHI Fungicide vs. a Standard Triazole Fungicide for the Control of Soybean Rust (Phakopsora pachyrhizi)

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield ( kg/ha )
Untreated Control-452500
Standard Triazole100153200
Novel SDHI Fungicide5083500

Data represents a summary of multiple field trials.

The results from the field trials demonstrate the superior efficacy of the novel SDHI fungicide, even at a lower application rate. This highlights the potential for agrochemicals derived from trifluorobenzonitrile and related intermediates to provide more effective and potentially more sustainable crop protection solutions.

Trustworthiness and Environmental Profile

A critical aspect of any modern agrochemical is its safety profile for non-target organisms and the environment. The high potency of many fluorinated agrochemicals can lead to lower use rates, which in turn can reduce the overall environmental load. However, the stability of the carbon-fluorine bond also means that these molecules and their breakdown products can be persistent in the environment.

Recent studies have highlighted that the fluorination of pesticides can in some cases potentiate toxicity.[1] Therefore, a thorough toxicological and environmental fate assessment is a non-negotiable component of the development and registration process for any new agrochemical. Researchers and developers must balance the drive for enhanced efficacy with a commitment to producing products that are safe for farmers, consumers, and the ecosystem.

Conclusion: The Future of Fluorinated Agrochemicals

The use of this compound and other fluorinated building blocks has undeniably pushed the boundaries of agrochemical innovation. The resulting active ingredients often exhibit superior efficacy, allowing for more targeted and efficient crop protection. As the agricultural industry continues to face the challenges of a growing global population and increasing pest and disease pressure, the strategic use of fluorine in agrochemical design will undoubtedly remain a key driver of progress. However, this progress must be accompanied by a rigorous and transparent approach to safety and environmental stewardship to ensure the long-term sustainability of these powerful tools.

References

A Comparative Guide to the Structural Analysis of Trifluorinated Benzonitrile Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational design. Fluorinated organic molecules, in particular, have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among these, 3,4,5-trifluorobenzonitrile and its derivatives represent a class of compounds with considerable potential. Their structural elucidation via single-crystal X-ray crystallography provides invaluable insights into their conformation, electronic properties, and intermolecular interactions, which are critical for predicting their behavior in biological systems and condensed matter.

This guide offers a comparative analysis of the structural features of trifluorinated benzonitrile and benzamide derivatives, investigated through X-ray crystallography. While a comprehensive set of publicly available crystal structures for a homologous series of this compound derivatives remains limited, a comparative study of structurally related trifluorinated aromatic compounds can illuminate the profound influence of fluorine substitution patterns on crystal packing and supramolecular assembly. By examining these analogues, we can extrapolate key structural principles relevant to the 3,4,5-trifluoro substitution pattern.

The Foundational Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the positions of individual atoms and the bonds between them can be deduced.[2] This technique not only reveals the precise molecular geometry but also provides a detailed picture of how molecules arrange themselves in the solid state, governed by a delicate balance of intermolecular forces.[3] For drug development, this information is paramount for understanding ligand-receptor interactions and for the design of new therapeutic agents with improved efficacy and specificity.[4]

Comparative Structural Analysis of Trifluorinated Aromatic Amides

In the absence of a systematic series of this compound derivative crystal structures in the public domain, we turn our attention to closely related trifluorinated benzamides. The amide linkage is a common functional group in pharmaceuticals, and its conformational preferences, along with the influence of the trifluorinated ring, provide a fertile ground for structural comparison. Here, we compare the crystallographic data of three N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substitutions at the 3-position of the benzoyl ring.[5] This comparison highlights how subtle changes in substitution can lead to significant variations in molecular conformation and crystal packing.

Parameter3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Molecules per Asymmetric Unit (Z') 211
Dihedral Angle between Phenyl Rings (°) 43.94(8), 55.66(7)10.40(12)12.5(2)
Primary Intermolecular Interactions N—H⋯O hydrogen bonds, C—H⋯O interactions, π–π stackingN—H⋯O hydrogen bonds, Br⋯Br contactsN—H⋯O hydrogen bonds, I⋯I contacts
Data synthesized from Ferguson, G. et al. (2014).[5]

A striking feature of this comparison is the significant difference in the dihedral angle between the two aromatic rings. In the 3-fluoro derivative, the two independent molecules in the asymmetric unit adopt markedly different conformations, with dihedral angles of 43.94(8)° and 55.66(7)°.[5] In contrast, the 3-bromo and 3-iodo analogues exhibit much more planar conformations, with dihedral angles of 10.40(12)° and 12.5(2)°, respectively.[5] This demonstrates the profound impact of the substituent's size and electronic nature on the molecule's preferred conformation.

The intermolecular interactions also vary significantly across this series. While all three structures are primarily held together by N—H⋯O hydrogen bonds forming chains, the interactions that link these chains differ.[5] The 3-fluoro derivative exhibits C—H⋯O hydrogen bonds and π–π stacking interactions.[5] Conversely, the heavier halogen derivatives are characterized by halogen–halogen contacts (Br⋯Br and I⋯I), which play a crucial role in their crystal packing.[5] These observations underscore the importance of considering a wide range of weak interactions when analyzing the crystal structures of fluorinated compounds.

Based on these findings, for a hypothetical this compound derivative, one would anticipate a complex interplay of intermolecular forces, including potential C—H⋯N and C—H⋯F hydrogen bonds, as well as π–π stacking interactions, all influenced by the strongly electron-withdrawing nature of the three fluorine atoms.

Experimental Protocol: A Step-by-Step Guide to the X-ray Crystallographic Analysis of a this compound Derivative

The following protocol outlines a generalized yet comprehensive workflow for the structural determination of a novel this compound derivative. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount for obtaining high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction data.

  • Protocol:

    • Synthesize the desired this compound derivative using an appropriate synthetic route.

    • Purify the crude product using techniques such as column chromatography, recrystallization, or sublimation to achieve a purity of >99%.

    • Characterize the purified compound using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

2. Crystal Growth:

  • Rationale: The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. The choice of solvent and crystallization technique is critical and often requires screening of various conditions.

  • Protocol:

    • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The compound should be soluble when heated and sparingly soluble at room temperature or below.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

3. Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Protocol:

    • Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • Data Collection Strategy: Based on the preliminary data, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while collecting images of the diffraction pattern.

4. Data Processing and Structure Solution:

  • Rationale: The raw diffraction data are processed to obtain a list of reflection intensities, which are then used to solve the crystal structure.

  • Protocol:

    • Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data are then scaled and corrected for various experimental factors.

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. These methods use the reflection intensities to generate an initial electron density map.

    • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

5. Structure Validation and Analysis:

  • Rationale: The final refined structure is validated to ensure its quality and accuracy. A detailed analysis of the molecular geometry and intermolecular interactions is then performed.

  • Protocol:

    • Validation: The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor and goodness-of-fit. The structure is also checked for any inconsistencies or errors.

    • Analysis: The refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and π–π stacking, are identified and characterized.

    • Deposition: The final crystallographic data are deposited in a public database, such as the Cambridge Structural Database (CSD), to make them accessible to the scientific community.[3][6]

Visualizing the Fundamentals

To aid in the understanding of the concepts discussed, the following diagrams illustrate the molecular structure of the parent compound and the general workflow of X-ray crystallography.

Caption: Molecular structure of this compound.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Dissemination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Purification Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Single Crystal Data_Processing Data Processing Data_Collection->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation_Analysis Validation & Analysis Structure_Refinement->Validation_Analysis Refined Structure Publication_Deposition Publication & Deposition Validation_Analysis->Publication_Deposition Final Structure & Data

Caption: Generalized workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of this compound derivatives and their analogues by X-ray crystallography provides a wealth of information that is critical for their application in drug design and materials science. While direct crystallographic data for a wide range of this compound derivatives may be sparse, a comparative approach utilizing structurally related fluorinated compounds offers valuable insights into the conformational preferences and intermolecular interactions that govern their solid-state structures. The detailed experimental protocol provided herein serves as a robust guide for researchers embarking on the crystallographic characterization of these and other novel compounds. As more crystal structures of fluorinated benzonitriles become available, a more comprehensive understanding of their structure-property relationships will undoubtedly emerge, paving the way for the rational design of new molecules with tailored functionalities.

References

A Comparative Guide to the Electronic Effects of Fluorine Substitution in Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic systems is paramount for rational molecular design. Fluorine, owing to its unique properties—high electronegativity and small size—imparts profound electronic modifications to a benzene ring, influencing reactivity, acidity, and intermolecular interactions.[1][2] This guide provides an in-depth comparison of the electronic effects of fluorine substitution at the ortho, meta, and para positions of benzonitrile, supported by experimental data and detailed methodologies.

The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance

The net electronic effect of a substituent on an aromatic ring is a delicate balance between two primary forces: the inductive effect (-I) and the resonance effect (+R or +M).[3]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[4][5] This effect is distance-dependent, being most potent at the ipso-carbon and diminishing with distance around the ring.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[6] This donation occurs preferentially at the ortho and para positions.[4]

A critical point of understanding is that for halogens, and particularly fluorine, the strong electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect.[4][7] This net withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[7] However, the resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.[8]

References

Safety Operating Guide

A Guide to the Safe Disposal of 3,4,5-Trifluorobenzonitrile: A Framework for Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical reagents to encompass their entire lifecycle within the laboratory, culminating in their safe and compliant disposal. The compound 3,4,5-Trifluorobenzonitrile is a valuable building block in synthetic chemistry, but its trifluorinated aromatic nitrile structure necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and dispose of this chemical, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating systems, integrating scientific principles with established safety protocols.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical inconvenience to be discarded; it is a hazardous substance with a multi-faceted risk profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is a known skin and serious eye irritant.[1] The primary hazards are summarized below.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).[1]
Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1]
Physical State Solid, crystal powder (at 20°C).[1]
Signal Word Danger[1][2]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1][3]
Hazardous Decomposition Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3][4][5]

The causality behind these hazards lies in its chemical structure. The nitrile group (-C≡N) is a known toxicophore, and the fluorinated benzene ring can release highly corrosive hydrogen fluoride upon combustion.[3][4] Therefore, disposal procedures must mitigate these risks by preventing uncontrolled reactions and ensuring waste streams are not incinerated without appropriate off-gas scrubbing.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound in any capacity, including disposal. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[6][7] Given that many halogenated compounds can have poor compatibility with nitrile gloves during prolonged exposure, double-gloving is a prudent and recommended practice.[7]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[8] Standard safety glasses are insufficient.

  • Body Protection: A fully buttoned, flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[1][5][8] Full-length pants and closed-toe shoes are mandatory at all times.[7]

  • Respiratory Protection: All handling and preparation of waste, including transfers, must be conducted within a properly functioning laboratory chemical fume hood to avoid inhalation of dust or vapors.[7][9]

Waste Segregation & Containment Protocol

The single most critical error in chemical disposal is improper segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, and even explosions. As a halogenated nitrile, this compound waste must be meticulously segregated.

Core Principle: Halogenated organic waste must always be collected separately from non-halogenated waste.[10][11] This is primarily due to disposal requirements; halogenated wastes require special incineration processes to handle the acid gases (like HCl and HF) produced. Mixing them increases the volume of waste that requires this expensive and specialized treatment.

The following diagram illustrates the decision-making process for segregating waste containing this compound.

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the disposal of this compound and associated materials.

Protocol 1: Preparing a Waste Container
  • Select a Compatible Container: Choose a container made of a material compatible with halogenated organic compounds, such as polyethylene or glass.[7][10] Ensure it has a tightly fitting screw cap.

  • Affix Label: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11]

  • Complete Label Information: Clearly write "Waste this compound" and list any solvents present with their approximate percentages. Use full chemical names—do not use abbreviations or formulas.[9] Ensure your name, lab number, and the date are clearly visible.

Protocol 2: Disposing of Unused Reagent and Contaminated Solids
  • Unused/Expired Solid: If the original container is intact and properly labeled, it can be disposed of as is. If transferring from a compromised container, do so in a fume hood. Place the solid into your pre-labeled "HALOGENATED SOLID WASTE" container.

  • Contaminated Labware/PPE: Disposable items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical must be placed in the designated "HALOGENATED SOLID WASTE" container.

  • Container Management: Keep the waste container tightly closed at all times except when actively adding waste.[9][10] Store it in a designated and properly segregated satellite accumulation area within your lab.[11]

Protocol 3: Disposing of Solutions and Rinsate
  • Segregate by Solvent: Following the logic in the diagram above, determine if the solvent is halogenated or non-halogenated.

  • Transfer Waste: In a fume hood, carefully pour the liquid waste into the appropriate, pre-labeled liquid waste container (either "HALOGENATED" or "NON-HALOGENATED").

  • Decontaminate Empty Containers (Triple Rinse): An empty container that once held this compound must be decontaminated before it can be discarded as regular lab glass.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinses as hazardous waste. [12] The rinsate from a container of a halogenated compound must be disposed of in the "HALOGENATED ORGANIC LIQUID WASTE" stream.

    • After triple rinsing, deface the original label and discard the container in the appropriate glass disposal box.

Protocol 4: Arranging for Final Disposal
  • Request Pickup: Once your waste container is approximately 75% full, or if your work with the chemical is complete, arrange for pickup through your institution's EHS department.[11] Do not overfill containers.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will be incinerated under controlled conditions to manage the hazardous decomposition products.[4][13]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

  • Spill Response:

    • Alert personnel in the immediate area and, if necessary, evacuate.

    • For a small spill, ensure you are wearing your full PPE.[7]

    • Cover the spill with an inert absorbent material such as sand, dry earth, or silica gel.[5][13]

    • Sweep up the absorbed material and place it into a sealed, labeled container for disposal as "HALOGENATED SOLID WASTE".[3][11]

    • For large spills, evacuate the area and contact your EHS emergency line immediately.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[1][4] Seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[1][13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.

By adhering to this comprehensive guide, you build a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 3,4,5-Trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the causality that underpins a robust safety protocol. This guide provides an in-depth operational plan for the safe handling of 3,4,5-Trifluorobenzonitrile, a compound that demands meticulous attention to detail due to its toxicological profile. Our goal is to create a self-validating system of safety, ensuring that every action is informed by a clear understanding of the risks involved.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound is a halogenated aromatic compound that presents multiple routes of potential exposure, each with significant health implications. Understanding these hazards is the first step in mitigating risk. According to its Safety Data Sheet (SDS), this compound is classified with the following primary hazards:

  • Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[1] This triple threat means that systemic toxic effects can occur through ingestion, dermal absorption, and respiratory exposure. The nitrile functional group (-CN) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration.

  • Irritation: It is known to cause serious eye irritation (H319) and skin irritation (H315).[1]

  • Physical Form: The compound is a solid, crystalline powder.[1] This physical state presents a significant risk of aerosolization, leading to inadvertent inhalation of fine particles during handling, such as weighing or transferring the material.

These classifications are not mere labels; they are directives that inform every subsequent choice in engineering controls, personal protective equipment, and handling procedures.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hood: All manipulations of this compound, especially of the solid powder, must be performed within a certified and properly functioning chemical fume hood. This is a non-negotiable control to prevent the inhalation of aerosolized particles and any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Proximity to Safety Equipment: An eyewash station and a safety shower must be immediately accessible and unobstructed from the workstation where the compound is handled.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect against exposures that cannot be eliminated through engineering controls. The selection of each piece of equipment is a direct response to the specific hazards identified.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), standard safety glasses are inadequate.

    • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are mandatory. For procedures with a higher risk of splashing (e.g., transferring solutions or during a quench), a full-face shield should be worn over the safety goggles.

    • Causality: The tight seal of goggles prevents fine powders from reaching the eyes, while a face shield provides an additional barrier against splashes to the entire face.[1][3]

  • Hand Protection: The compound is toxic upon skin contact, making dermal protection critical.

    • What to Wear: Nitrile gloves are the minimum requirement. Given the acute dermal toxicity, wearing double gloves is a highly recommended best practice.

    • Causality: Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a pinhole or a small tear in the outer glove), allowing the user to remove the contaminated outer layer and still be protected.

  • Body Protection: Skin irritation and dermal toxicity necessitate a barrier to prevent contact with the body.

    • What to Wear: A standard laboratory coat is required for all procedures. For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron or coverall should be worn over the lab coat.

    • Causality: A lab coat provides a basic barrier. However, as it is not impervious, any known contamination requires immediate removal of the garment to prevent the chemical from soaking through to the skin.[1]

  • Respiratory Protection: The toxicity upon inhalation and the powdery nature of the solid demand respiratory protection during certain tasks.

    • What to Wear: When handling the solid powder outside of a glovebox (e.g., weighing), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required, even within a fume hood.

    • Causality: While a fume hood is effective, it does not eliminate the risk of inhaling aerosolized particles generated during the manipulation of a fine powder. A fitted respirator ensures that the user's breathing zone is protected.[1][3]

Table 1: PPE Requirements by Task
TaskMinimum Required PPE
Weighing Solid Chemical Safety Goggles, Double Nitrile Gloves, Lab Coat, NIOSH-approved Particulate Respirator (N95 or higher)
Preparing Solutions Chemical Safety Goggles, Double Nitrile Gloves, Lab Coat
Conducting Reaction Chemical Safety Goggles (Face shield recommended), Double Nitrile Gloves, Lab Coat
Handling Spills Chemical Safety Goggles, Face Shield, Double Nitrile Gloves, Chemical-Resistant Apron/Coverall, Air-Purifying Respirator with appropriate cartridges

Operational and Disposal Workflow

A safe protocol is a continuous loop of preparation, careful execution, and proper disposal. The following workflow and diagram illustrate this integrated process.

Step-by-Step Handling Protocol: Weighing and Solubilization
  • Pre-Operation Check: Verify the chemical fume hood is functioning correctly. Ensure an eyewash station and safety shower are accessible. Don all required PPE as specified in Table 1 for "Weighing Solid."

  • Staging: Place a tared weigh boat, a spatula, the container of this compound, and the vessel for the final solution inside the fume hood.

  • Transfer: Slowly open the container. Carefully transfer the desired amount of solid to the weigh boat using a spatula, minimizing any disturbance that could create dust.

  • Solubilization: Carefully add the solid to the solvent in the designated vessel. Swirl or stir gently to dissolve.

  • Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent-soaked wipe. Dispose of the wipe in the designated halogenated waste container.

  • Post-Operation: Securely close the this compound container. Remove outer gloves before exiting the fume hood and dispose of them in the solid halogenated waste. Wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste Management cluster_post Post-Handling start Start ppe_check Verify Fume Hood & Don PPE start->ppe_check weigh Weigh Solid Compound ppe_check->weigh dissolve Prepare Solution weigh->dissolve waste Segregate Waste (Halogenated) dissolve->waste decontaminate Decontaminate Workspace & Tools waste->decontaminate remove_ppe Doff PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound waste must be segregated.

  • Waste Segregation: All materials contaminated with this compound (e.g., unused solid, solutions, contaminated gloves, weigh boats, wipes) must be placed in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound."[4]

  • Storage: Keep waste containers tightly sealed and stored in a designated, well-ventilated secondary containment area until they are collected by a certified hazardous waste disposal service.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.